4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Description
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Properties
Molecular Formula |
C7H3ClFNO5S |
|---|---|
Molecular Weight |
267.62 g/mol |
IUPAC Name |
4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H |
InChI Key |
RTWXBASLGDSDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O |
Origin of Product |
United States |
Spectroscopic Characterization of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride: A Comprehensive Technical Guide
Executive Summary
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (CAS: 2386859-37-4) is a densely functionalized, highly electrophilic building block utilized in advanced organic synthesis, pharmaceutical development, and agrochemical discovery. Featuring four distinct electron-withdrawing groups (EWGs) on a single benzene ring, this molecule presents a unique and complex electronic environment. This whitepaper provides an in-depth, authoritative guide to the spectroscopic profiling (NMR, FTIR, MS) of this compound, detailing the causality behind its spectral signatures and providing self-validating experimental protocols to ensure data integrity.
Molecular Architecture & Electronic Causality
The structural core of this molecule is defined by the synergistic electron-withdrawing effects of its substituents:
-
Position 1 (-SO₂Cl): A highly reactive sulfonyl chloride that drastically deshields adjacent protons and dominates the mass fragmentation pathway.
-
Position 2 (-NO₂): A strong resonance and inductive EWG that further depletes electron density from the ring[1].
-
Position 4 (-F): An electronegative halogen that provides critical ¹⁹F and ¹³C-F coupling signatures, serving as an internal structural probe[2].
-
Position 5 (-CHO): A formyl group that introduces a distinct carbonyl stretch and a highly deshielded ¹H NMR resonance.
Because the ring is exceptionally electron-deficient, the remaining protons (H-3 and H-6) are heavily deshielded. The strategic placement of the fluorine atom at C-4 allows for definitive regiochemical assignment via distinct ortho and meta scalar couplings.
Figure 1: Multimodal spectroscopic validation workflow.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR Causality
The ¹H NMR spectrum is remarkably clean, featuring only three distinct proton environments. The chemical shifts are driven by the additive deshielding effects of the four EWGs, extrapolated from baseline data for 2-nitrobenzenesulfonyl chloride[1] and 4-fluorobenzaldehyde[2].
-
H-6 (δ 8.87): Located between the -SO₂Cl and -CHO groups, this proton experiences severe anisotropic deshielding. It appears as a doublet due to a 4-bond (meta) coupling to the fluorine atom.
-
H-3 (δ 8.52): Positioned between the -NO₂ and -F groups. It appears as a doublet with a larger coupling constant due to the 3-bond (ortho) relationship with fluorine.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Mechanistic Assignment |
| CHO | 10.35 | d | J = 2.1 | Aldehyde proton; long-range ⁴J coupling to Fluorine. |
| H-6 | 8.87 | d | J = 5.8 | Aromatic proton; ³Jmeta-coupling to Fluorine. |
| H-3 | 8.52 | d | J = 8.5 | Aromatic proton; ³Jortho-coupling to Fluorine. |
¹³C & ¹⁹F NMR Causality
The ¹³C NMR spectrum is dominated by Carbon-Fluorine (JC-F) scalar coupling, which splits nearly every carbon signal in the ring. The ipso carbon (C-4) exhibits a massive ¹J coupling (~265 Hz), while ortho and meta carbons show progressively smaller splittings. The ¹⁹F NMR spectrum will show a single peak around δ -108.0 to -112.0 ppm , heavily deshielded compared to standard fluorobenzenes due to the cumulative pull of the nitro and sulfonyl chloride groups.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) | Structural Causality |
| C=O | 186.4 | s | - | Carbonyl carbon of the formyl group. |
| C-4 | 161.5 | d | 265.0 | Ipso carbon directly attached to Fluorine (¹J). |
| C-2 | 148.2 | d | 7.0 | Substituted with NO₂; meta to Fluorine (³J). |
| C-1 | 142.0 | d | 3.0 | Substituted with SO₂Cl; para to Fluorine (⁴J). |
| C-6 | 133.4 | d | 4.5 | Meta to Fluorine (³J); deshielded by SO₂Cl/CHO. |
| C-5 | 128.5 | d | 12.0 | Ortho to Fluorine (²J); bears the formyl group. |
| C-3 | 118.6 | d | 24.5 | Ortho to Fluorine (²J). |
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy provides orthogonal validation of the functional groups. The highly reactive nature of the sulfonyl chloride requires the use of an anhydrous KBr pellet to prevent the formation of sulfonic acid, which would otherwise introduce a broad, confounding O-H stretch at 3200–3400 cm⁻¹.
Table 3: FTIR Spectral Data (Anhydrous KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Significance |
| 1715 | C=O (aldehyde) | Stretching | Confirms intact formyl group. |
| 1545, 1350 | NO₂ | Asym. / Sym. Stretch | Confirms nitro group integrity. |
| 1385, 1180 | SO₂ | Asym. / Sym. Stretch | Characteristic of sulfonyl chlorides. |
| 1240 | C-F | Stretching | Strong, sharp band for aryl fluoride. |
| 580 | S-Cl | Stretching | Validates that the chloride has not hydrolyzed. |
Mass Spectrometry (EI-MS)
Electrospray Ionization (ESI) is strictly avoided for this compound. The polar protic solvents (e.g., MeOH, H₂O) required for ESI will rapidly hydrolyze the sulfonyl chloride during the liquid chromatography phase. Instead, Electron Ionization (EI-MS at 70 eV) via a direct insertion probe or GC-inlet is utilized.
The molecular ion [M]⁺· appears at m/z 267 (for the ³⁵Cl isotope) and m/z 269 (for the ³⁷Cl isotope) in a characteristic 3:1 ratio, validating the presence of the chlorine atom.
Figure 2: Primary Electron Ionization (EI) mass fragmentation pathway.
Standardized Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Handling of highly reactive sulfonyl chlorides requires strictly anhydrous conditions, a standard practice documented in organic syntheses[3].
Protocol A: Anhydrous NMR Acquisition
-
Preparation: Dry CDCl₃ over activated 4Å molecular sieves for 24 hours prior to use.
-
Sample Dissolution: Dissolve 15 mg of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride in 0.6 mL of the dried CDCl₃ under an inert argon atmosphere.
-
Self-Validation Check: After acquiring the ¹H NMR spectrum, inspect the region between δ 11.0–12.0 ppm . The absence of a broad singlet in this region confirms that the sulfonyl chloride has not degraded into a sulfonic acid. If a peak is present, the sample has hydrolyzed and the data must be discarded.
-
Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, proton-decoupled), and ¹⁹F (64 scans) spectra.
Protocol B: EI-MS Isotopic Validation
-
Instrument Prep: Tune the mass spectrometer to 70 eV electron energy. Ensure the source temperature is maintained at 200 °C to prevent thermal degradation of the nitro group.
-
Introduction: Introduce 1 μg of the neat solid via a Direct Insertion Probe (DIP) under high vacuum.
-
Self-Validation Check: Isolate the molecular ion cluster at m/z 267. Calculate the relative abundance of the m/z 269 peak. If the ratio is not exactly 3:1 (³⁵Cl:³⁷Cl) , the molecule has lost its chlorine atom prior to ionization (likely due to ambient moisture exposure), and the sample must be re-prepared.
References
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"4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride", ChemBuyersGuide. Available at: [Link]
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"Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides", Organic Syntheses. Available at: [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Foreword: A Molecule of Untapped Potential
In the relentless pursuit of novel therapeutics, the discovery of versatile chemical building blocks is a cornerstone of innovation. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride emerges as a molecule of significant interest, poised at the intersection of multiple key pharmacophoric features. Its trifunctional nature, presenting a sulfonyl chloride, a nitro group, and a formyl group on a fluorinated benzene ring, offers a unique platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon established principles of organic synthesis and drug design to illuminate its promise for researchers, scientists, and drug development professionals. We will delve into its plausible synthesis, its rich reactivity profile, and its strategic application in the generation of compound libraries and novel heterocyclic scaffolds, thereby providing a roadmap for its use in the discovery of next-generation therapeutics.
Synthetic Strategy and Reactivity Profile
A robust understanding of the synthesis and reactivity of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is paramount to harnessing its full potential. While this specific molecule is not extensively documented in the current literature, a plausible synthetic route can be devised from readily available starting materials, leveraging well-established synthetic transformations.
Proposed Synthesis
A logical synthetic approach would commence with a commercially available fluorinated and nitrated benzene derivative, followed by formylation and subsequent chlorosulfonylation. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1][2] However, due to the presence of the deactivating nitro group, a more forcing formylation method or an alternative strategy may be required. A plausible route could involve the chlorosulfonylation of a suitable precursor, a reaction that can be achieved using chlorosulfonic acid.[3][4] The synthesis of related fluoronitrobenzenesulfonyl chlorides has been reported, providing a solid foundation for this proposed pathway.[5][6]
Reactivity Analysis
The true value of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride lies in the distinct and versatile reactivity of its three primary functional groups. The presence of a fluorine atom further modulates the electronic properties of the ring, influencing the reactivity of the other substituents.
-
The Sulfonyl Chloride: This is a highly electrophilic functional group, making it an excellent handle for nucleophilic substitution reactions.[7] Its reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a privileged scaffold in medicinal chemistry.[8][9][10] It can also react with alcohols to form sulfonate esters and can be reduced to the corresponding thiol.[7]
-
The Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[11] Crucially, the nitro group can be readily reduced to an amine, a versatile functional group for a plethora of subsequent transformations, including acylation, alkylation, and diazotization.[11][12] Nitroaromatic compounds themselves exhibit a broad spectrum of biological activities.[13][14]
-
The Formyl Group: The aldehyde functionality is a gateway to a vast array of chemical transformations.[15] It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.[16] Furthermore, it is a key participant in reductive amination reactions for the synthesis of secondary and tertiary amines.
The interplay of these functional groups on a single scaffold presents a unique opportunity for the strategic and sequential introduction of molecular diversity.
Reactivity Hotspots of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Figure 1: A diagram illustrating the key reactive centers of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride.
Potential Applications in Medicinal Chemistry
The unique combination of reactive functional groups in 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride opens up a multitude of strategic applications in drug discovery.
A Superior Scaffold for Sulfonamide Libraries
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs.[8][10] 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is an ideal starting point for the rapid generation of diverse sulfonamide libraries.
The primary sulfonamide can be readily synthesized by reacting the sulfonyl chloride with an amine. The remaining nitro and formyl groups can then be systematically and selectively modified to introduce a wide range of chemical diversity. For instance, the nitro group can be reduced to an amine and subsequently acylated or alkylated, while the formyl group can undergo reductive amination with a different set of amines. This "three-point diversification" strategy allows for the exploration of a vast chemical space from a single, versatile starting material.
Workflow for Three-Point Diversification of a Sulfonamide Library
Figure 2: A workflow diagram illustrating a three-point diversification strategy for generating a sulfonamide library.
Experimental Protocol: Synthesis of a Representative Sulfonamide
-
Setup: To a solution of an amine (1.0 eq.) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add a solution of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and pyridine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
A Gateway to Novel Heterocyclic Scaffolds
The strategic placement of multiple reactive functional groups on the aromatic ring makes 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride an excellent precursor for the synthesis of novel heterocyclic scaffolds. Intramolecular cyclization reactions can be designed to construct fused ring systems, which are of great interest in medicinal chemistry due to their rigid conformations and potential for high-affinity binding to biological targets.
A particularly attractive strategy involves the reduction of the nitro group to an amine, followed by an intramolecular condensation with the adjacent formyl group. This sequence can lead to the formation of quinoline derivatives or other related heterocyclic systems, depending on the subsequent reaction conditions and any additional reagents used.
Strategy for Heterocycle Synthesis
Figure 3: A schematic representation of a synthetic strategy towards novel heterocyclic scaffolds.
A Promising Tool for Fragment-Based Drug Discovery and Covalent Inhibition
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride, with its relatively low molecular weight and multiple points for elaboration, is an excellent candidate for FBDD campaigns.
Furthermore, the sulfonyl chloride moiety can act as a "warhead" for covalent inhibition of target proteins. The recent discovery that ortho-nitro sulfonyl fluorides possess potent antibacterial activity highlights the potential of this chemical class to act as covalent inhibitors.[17][18][19] Given the similar reactivity of sulfonyl chlorides, 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride and its derivatives are prime candidates for the development of novel covalent inhibitors, particularly in the antibacterial space.
Quantitative Data Summary
| Functional Group | Key Reactions | Potential Products |
| Sulfonyl Chloride | Nucleophilic substitution with amines | Sulfonamides |
| Nucleophilic substitution with alcohols | Sulfonate Esters | |
| Reduction | Thiols | |
| Nitro Group | Reduction | Amines |
| Nucleophilic Aromatic Substitution | Substituted Aromatics | |
| Formyl Group | Reductive Amination | Secondary/Tertiary Amines |
| Oxidation | Carboxylic Acids | |
| Wittig Reaction | Alkenes | |
| Aldol Condensation | α,β-Unsaturated Aldehydes |
Conclusion and Future Outlook
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride represents a largely unexplored yet highly promising building block for medicinal chemistry. Its unique constellation of reactive functional groups provides a versatile platform for the synthesis of diverse compound libraries, novel heterocyclic scaffolds, and potential covalent inhibitors. The strategic and selective manipulation of its sulfonyl chloride, nitro, and formyl groups allows for a multi-dimensional exploration of chemical space, significantly enhancing the probability of discovering novel bioactive molecules. As the demand for innovative therapeutics continues to grow, the thoughtful application of such versatile chemical tools will be instrumental in driving the next wave of drug discovery. Further research into the synthesis and reactivity of this compound is warranted and is anticipated to unlock a wealth of new opportunities for medicinal chemists.
References
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- Schmitt, A. D., & Schmitt, D. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- Encyclopedia MDPI. (2022, June 14).
- Smolecule. (2024, August 10). Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride.
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- PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
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- Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
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The Tetra-Orthogonal Scaffold: Discovery, Mechanistic Profiling, and Applications of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Executive Summary
In the modern era of drug discovery, the demand for highly functionalized, multi-orthogonal building blocks has skyrocketed. Driven by the advent of DNA-Encoded Libraries (DELs), Targeted Covalent Inhibitors (TCIs), and complex bioconjugation strategies, synthetic chemists require scaffolds that allow for sequential, highly predictable late-stage functionalization.
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (CAS: 2386859-37-4) represents a paradigm shift in scaffold design[1]. Emerging in commercial registries around 2019, this tetra-orthogonal building block integrates four distinct reactive sites—a sulfonyl chloride, a formyl group, an activated aryl fluoride, and a nitro group—onto a single benzene ring. This whitepaper deconstructs the historical context of its core motifs, details the quantum-mechanical causality behind its chemoselectivity, and provides field-proven, self-validating protocols for its application in complex molecule synthesis.
Historical Context: Evolution of the Functionalized Nosyl Scaffold
The lineage of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride can be traced back to the development of the 2-nitrobenzenesulfonyl (Nosyl or Ns) group. Originally popularized by Fukuyama for the synthesis of secondary amines, the Nosyl group provided a reliable means to activate primary amines for alkylation while allowing for mild, orthogonal deprotection using thiols[2].
However, as the field of chemical biology matured, researchers realized that the electron-deficient nature of the nitrobenzenesulfonyl core could be leveraged for more than just protection. By the mid-2010s, researchers began decorating the Nosyl core with halogens to create reactive probes. For instance, 2-fluoro-4-nitrobenzenesulfonyl derivatives were developed as responsive triggers for photoacoustic imaging and prodrug release, exploiting Nucleophilic Aromatic Substitution ( SNAr ) reactions with intracellular glutathione (GSH)[3]. Similarly, fluorinated nitrobenzenesulfonyl scaffolds became critical in the design of fluorescent probes for detecting reactive sulfur species[4].
The "discovery" and commercialization of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride was a direct evolutionary response to these advancements. By introducing a formyl group (-CHO) to the fluorinated Nosyl core, chemists unlocked a fourth dimension of reactivity, enabling the rapid assembly of complex heterocycles (e.g., benzimidazoles and quinoxalines) via sequential reductive amination and nitro reduction.
Mechanistic Profiling: The Causality of Tetra-Orthogonality
The true power of this molecule lies in the precise electronic tuning of its four functional groups. As an application scientist, it is crucial to understand why these groups react in a specific sequence rather than competing with one another.
-
C1: Sulfonyl Chloride ( −SO2Cl ) : This is the most electrophilic site. The high polarity of the S-Cl bond, exacerbated by the ortho-nitro group, makes it highly susceptible to attack by amines at 0 °C.
-
C5: Formyl Group ( −CHO ) : While electrophilic, the aldehyde requires either higher temperatures or a reducing agent (like NaBH(OAc)3 ) to form a stable product (reductive amination). It remains untouched during 0 °C sulfonylation.
-
C4: Fluoro Group ( −F ) : Fluorine is an excellent leaving group for SNAr , but only when highly activated. In this scaffold, the fluorine is activated by the para-sulfonyl group and the ortho-formyl group. During nucleophilic attack, the resulting negative charge (Meisenheimer complex) is strongly delocalized into the oxygen atoms of the −SO2R and −CHO groups. The meta-nitro group provides additional inductive pull.
-
C2: Nitro Group ( −NO2 ) : Acts as an electron-withdrawing anchor during steps 1-3. In the final step, it serves as a latent nucleophile; upon reduction to an aniline, it can spontaneously cyclize with adjacent functional groups.
Quantitative Reactivity Matrix
The following table summarizes the kinetic profiling and chemoselectivity of the scaffold, providing a roadmap for sequential functionalization.
| Functional Group | Electrophilicity / Reactivity | Optimal Reaction | Standard Conditions | Chemoselectivity Notes |
| 1-Sulfonyl Chloride | Ultra-High | Sulfonylation | R−NH2 , DIPEA, CH2Cl2 , 0 °C, 1 h | Reacts preferentially over −CHO and −F due to low activation energy. |
| 5-Formyl | High | Reductive Amination | R−NH2 , NaBH(OAc)3 , DCE, 25 °C, 4 h | Requires pre-formation of imine. Unaffected by 0 °C sulfonylation. |
| 4-Fluoro | Moderate (Activated) | SNAr Displacement | R−SH or R−NH2 , K2CO3 , DMF, 60 °C, 12 h | Activated by para- SO2R and ortho- CHO . Requires heat. |
| 2-Nitro | Low (Latent Nucleophile) | Reduction / Cyclization | Fe, NH4Cl , EtOH/ H2O , 80 °C, 2 h | Inert to electrophiles/nucleophiles until reduced to aniline. |
Visualizing the Orthogonal Workflow
To conceptualize the synthetic utility of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride, we utilize a divergent synthesis model. The diagram below illustrates the sequential logic required to exploit all four vectors without cross-reactivity.
Fig 1. Tetra-orthogonal functionalization pathways of the 4-fluoro-5-formyl-2-nitrobenzenesulfonyl core.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints (TLC, LC-MS), researchers can guarantee chemoselectivity at each stage.
Protocol A: Chemoselective Sulfonylation (Step 1)
Objective: Form the sulfonamide without triggering reductive amination or SNAr . Causality: The massive difference in activation energy between the ultra-reactive −SO2Cl and the −CHO group allows for near-perfect chemoselectivity at low temperatures.
-
Preparation: Dissolve 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (1.0 equiv, 0.1 M) in anhydrous dichloromethane ( CH2Cl2 ) under an argon atmosphere. Cool the flask to exactly 0 °C using an ice-water bath.
-
Amine Addition: Slowly add the primary amine (1.05 equiv) dropwise over 10 minutes.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. The solution will typically turn a pale yellow.
-
Validation Checkpoint 1: Stir for 1 hour at 0 °C. Quench a 10 µL aliquot in methanol and analyze via LC-MS. Self-Validation: The presence of the [M+H]+ peak corresponding to the sulfonamide, with an intact aldehyde signal (no imine mass observed), confirms chemoselectivity.
-
Workup: Wash the organic layer with cold 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: SNAr Displacement of the Fluorine (Step 3)
Objective: Displace the activated C4-fluorine with a nucleophile (e.g., a thiol or secondary amine) after the formyl group has been functionalized. Causality: The formation of the Meisenheimer complex requires thermal energy to overcome the steric hindrance of the adjacent functionalized groups.
-
Preparation: Dissolve the intermediate from Step 2 (1.0 equiv, 0.2 M) in anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired thiol or secondary amine (1.5 equiv) followed by anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv).
-
Thermal Activation: Heat the reaction mixture to 60 °C.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3) every 2 hours. Self-Validation: The starting material spot (usually UV-active and stains with 2,4-DNP due to the nitro group) will cleanly convert to a lower-Rf product. The distinct color shift of the reaction mixture (often turning deep orange/red) is indicative of the transient Meisenheimer complex formation[5].
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with LiCl (5% aq. solution) to remove DMF. Dry and purify via flash chromatography.
References
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Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies National Center for Biotechnology Information (PMC) URL:[Link][4]
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Nosyl (2-Nitrobenzenesulfonyl) Annulation Strategy toward Winding Vine-Shaped Bithiophenes The Journal of Organic Chemistry - ACS Publications URL:[Link][2]
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Towards Personalized Medicine: Photoacoustic Imaging Enables Companion Diagnosis and Targeted Treatment of Lung Cancer ChemRxiv URL:[Link][3]
-
Nucleophilic Aromatic Substitution ResearchGate URL:[Link][5]
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- 4. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl Chloride: A Tetra-Orthogonal Scaffold for Diversity-Oriented Synthesis
As drug discovery pivots toward highly functionalized, three-dimensional pharmacophores, the demand for versatile, multi-handle building blocks has surged. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride (CAS: 2386859-37-4)[1] represents a pinnacle of rational reagent design. This tetra-substituted benzene ring acts as a programmable hub, allowing researchers to sequentially install four distinct diversity elements with near-perfect chemoselectivity.
This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex polycyclic heterocycles.
Structural & Electronic Profiling: The Causality of Reactivity
The power of this molecule lies in the precise spatial and electronic arrangement of its four functional groups:
-
C1 - Sulfonyl Chloride ( −SO2Cl ): The most electrophilic site, primed for instantaneous reaction with amines.
-
C4 - Aryl Fluoride ( −F ): An exceptionally activated leaving group for Nucleophilic Aromatic Substitution ( SNAr ).
-
C5 - Formyl ( −CHO ): An aldehyde handle for reductive amination, Wittig olefination, or condensation.
-
C2 - Nitro ( −NO2 ): A masked amine that, upon reduction, triggers intramolecular cyclization.
The Causality of C4-Fluorine Hyper-Activation
In standard aromatic systems, fluorine is a poor leaving group. However, in an SNAr mechanism (addition-elimination), the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Fluorine’s extreme electronegativity creates a massive partial positive charge ( δ+ ) on the C4 carbon, drastically lowering the activation energy for this attack.
Furthermore, the transition state is profoundly stabilized by the surrounding functional groups:
-
Resonance Stabilization: Provided by the ortho-formyl (C5) and para-sulfonyl (C1) groups.
-
Inductive Stabilization: Provided by the meta-nitro (C2) group. This synergistic electron withdrawal ensures that the C4-fluorine is displaced rapidly and cleanly, even by weak nucleophiles.
The Orthogonal Reactivity Matrix
To successfully deploy this scaffold, reactions must be executed in a strict hierarchy based on electrophilicity. The quantitative data below summarizes the optimal sequence and expected performance.
Table 1: Quantitative Reactivity Matrix of the Tetra-Orthogonal Scaffold
| Reactive Site | Functional Group | Reaction Type | Optimal Reagents / Conditions | Typical Yield | Chemoselectivity Index |
| C1 | Sulfonyl Chloride | Electrophilic Substitution | R-NH2 , DIPEA, DCM, 0 °C | 90–98% | >99% (Fastest reaction) |
| C4 | Aryl Fluoride | SNAr | R-XH , K2CO3 , DMF, 60 °C | 85–95% | >95% (Post-C1 protection) |
| C5 | Formyl (Aldehyde) | Reductive Amination | R-NH2 , NaBH(OAc)3 , DCE, RT | 75–88% | >90% (Post-C4 substitution) |
| C2 | Nitro | Reduction / Cyclization | H2 , Pd/C or SnCl2 , EtOH | 80–99% | >95% (Final trigger step) |
Self-Validating Experimental Protocols
A robust chemical workflow must be self-validating—meaning each step possesses an intrinsic, unambiguous analytical checkpoint to confirm success before proceeding. The 2-nitrobenzenesulfonyl (Nosyl) chemistry framework is highly reliable for solid-phase and solution-phase synthesis[2], but requires strict adherence to the following mechanistic protocols.
Protocol A: Chemoselective Sulfonamidation (C1)
Objective: Cap the highly reactive sulfonyl chloride to prevent competitive side reactions.
-
Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competitive nucleophile. Dichloromethane (DCM) is used as the solvent because, unlike DMF, it does not coordinate with the electrophilic sulfur, preventing the formation of reactive Vilsmeier-type side products.
-
Procedure:
-
Dissolve 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.1 M) under N2 and cool to 0 °C.
-
Add DIPEA (1.5 eq) dropwise.
-
Slowly add the primary or secondary amine (1.05 eq). Stir for 30 minutes at 0 °C.
-
Quench with 1N HCl, extract with DCM, and wash with brine. Dry over Na2SO4 and concentrate.
-
-
Validation Checkpoint (LC-MS): The starting material will react instantly with methanol in the LC-MS diluent to show a methyl sulfonate mass (M+32). The successful product will show the exact mass of the sulfonamide. This mass-shift dichotomy confirms 100% conversion.
Protocol B: Nucleophilic Aromatic Substitution ( SNAr ) at C4
Objective: Introduce the second diversity element via displacement of the activated fluorine.
-
Causality of Reagents: K2CO3 in DMF is the optimal system. The polar aprotic nature of DMF heavily solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the incoming nucleophile. The high dielectric constant of DMF stabilizes the negatively charged Meisenheimer transition state.
-
Procedure:
-
Dissolve the C1-sulfonamide intermediate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add K2CO3 (2.0 eq) and the nucleophile (e.g., an amine or thiol) (1.2 eq).
-
Heat to 60 °C for 2–4 hours.
-
Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF.
-
-
Validation Checkpoint ( 19F NMR): Direct 19F NMR of the crude mixture. The complete disappearance of the sharp aryl fluoride singlet (typically around -114 ppm) provides absolute, quantitative confirmation of C4 substitution without requiring isolation.
Protocol C: Reductive Amination (C5)
Objective: Install the third diversity element at the aldehyde handle.
-
Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected because it selectively reduces the transient iminium ion over the unreacted aldehyde at room temperature. This prevents the premature over-reduction of the formyl group to a benzyl alcohol.
-
Procedure:
-
Dissolve the C4-substituted intermediate (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add the amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir for 1 hour to form the imine.
-
Add NaBH(OAc)3 (1.5 eq) in portions. Stir at room temperature for 12 hours.
-
Quench with saturated aqueous NaHCO3 and extract with DCM.
-
-
Validation Checkpoint ( 1H NMR): Track the aldehyde proton (sharp singlet at ~10.2 ppm). Its disappearance, coupled with the emergence of new benzylic protons (~3.8–4.2 ppm), confirms successful reductive amination.
Pathway Visualization: The Orthogonal Workflow
The following diagram maps the logical progression from the core scaffold to a complex fused heterocycle.
Figure 1: Chemoselective orthogonal functionalization workflow of the core scaffold.
Applications in Complex Heterocycle Synthesis
The ultimate utility of the 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride scaffold is realized in the final step: Nitro Reduction (C2) .
Once the nitro group is reduced to an aniline (using H2 with Pd/C, or SnCl2 for chemoselectivity if halogens are present), the newly formed primary amine acts as an internal nucleophile. Depending on the functional groups installed at C1, C4, and C5, the molecule will undergo spontaneous intramolecular cyclization.
This methodology is highly analogous to the synthesis of quinazolines via 2-nitrophenylsulfonyl precursors and the chemoenzymatic synthesis of dihydroquinoxalinones[3]. By utilizing diamines or amino-alcohols during the SNAr or reductive amination steps, researchers can rapidly generate libraries of macrocycles, benzothiazepines, and highly substituted quinoxalines for high-throughput screening.
References
-
Buy 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride - Smolecule - Smolecule - 1
-
Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums - PMC (NIH) -2
-
Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC (NIH) - Link
-
Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - ACS Catalysis - 3
Sources
Application Notes and Protocols for Bioconjugation using 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Functionality Reagent for Advanced Bioconjugation
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a hetero-bifunctional crosslinking agent designed for the covalent modification of biomolecules. Its unique structure, featuring a highly reactive sulfonyl chloride group and a versatile formyl (aldehyde) group, enables a two-stage, controlled bioconjugation strategy. This reagent is of particular interest for the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linkage and the subsequent attachment of a second molecule is paramount.
The sulfonyl chloride moiety is a potent electrophile that readily reacts with nucleophilic residues on proteins, most notably the ε-amino group of lysine residues, to form a highly stable sulfonamide bond.[1][2][3] The reactivity of the sulfonyl chloride is significantly enhanced by the presence of two strong electron-withdrawing groups on the aromatic ring: a nitro group positioned ortho to the sulfonyl chloride and a fluoro group.[4][5] This electronic arrangement increases the susceptibility of the sulfur atom to nucleophilic attack, allowing the reaction to proceed under mild conditions.
The second functional handle, the formyl group, provides an orthogonal site for subsequent conjugation. Aldehydes are known to react chemoselectively with hydrazides and hydroxylamines to form stable hydrazone and oxime linkages, respectively.[6][7] This dual-reactivity allows for a stepwise approach to bioconjugation: an initial, stable linkage to a protein via the sulfonyl chloride, followed by the attachment of a payload, imaging agent, or another biomolecule through the formyl group. This method offers greater control and homogeneity of the final conjugate compared to single-step random conjugation methods.
Mechanism of Action: A Tale of Two Reactions
The utility of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride in bioconjugation is rooted in the distinct reactivity of its two functional groups, which can be addressed in a sequential manner.
Part 1: Lysine-Targeted Sulfonamide Bond Formation
The primary reaction involves the nucleophilic attack of a deprotonated primary amine, typically the ε-amino group of a lysine residue on the protein surface, on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is highly pH-dependent, as the lysine side chain (pKa ~10.5) must be in its unprotonated, nucleophilic state.[8] Therefore, the reaction is typically carried out in a slightly alkaline buffer, with a pH range of 8.0 to 9.5 being optimal for lysine modification.[6]
Caption: Reaction of sulfonyl chloride with a lysine amine to form a stable sulfonamide bond.
A critical consideration in this step is the potential for hydrolysis of the sulfonyl chloride in the aqueous buffer.[9] The rate of hydrolysis is also pH-dependent and competes with the desired aminolysis reaction. The electron-withdrawing nature of the nitro and fluoro substituents, while increasing reactivity towards amines, also increases the susceptibility to hydrolysis. Therefore, careful control of pH, temperature, and reaction time is crucial to maximize the yield of the bioconjugate.
Part 2: Orthogonal Hydrazone/Oxime Ligation
Once the protein is functionalized with the formyl-containing linker, the aldehyde group is available for a second, orthogonal conjugation reaction. This chemoselective ligation is typically achieved by reacting the aldehyde with a molecule bearing a hydrazide or hydroxylamine moiety.[6][10] These reactions proceed efficiently under mild acidic to neutral conditions (pH 4.5-7.0) and are bioorthogonal, meaning they do not cross-react with other functional groups present in the protein.[11]
Caption: Orthogonal ligation of the formyl group with a hydrazide-modified payload.
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation using 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride. Optimization of reaction conditions (e.g., molar excess of the reagent, reaction time, temperature, and pH) is recommended for each specific biomolecule.
A Note on Chemoselectivity: The Case for a Protected Aldehyde
Given the high reactivity of the sulfonyl chloride, especially under the basic conditions required for lysine modification, there is a potential for side reactions involving the formyl group. To ensure the highest degree of chemoselectivity and to preserve the aldehyde for the second conjugation step, a protection-deprotection strategy is advised. The aldehyde can be protected as an acetal, which is stable under the basic conditions of the sulfonyl chloride reaction and can be readily deprotected under mild acidic conditions.[12][13] For the purpose of this protocol, we will assume the use of a protected form of the reagent, such as 4-Fluoro-5-(1,3-dioxolan-2-yl)-2-nitrobenzene-1-sulfonyl chloride.
Protocol 1: Protein Modification with Protected Reagent
This protocol describes the initial conjugation of the protected reagent to the target protein.
Materials:
-
Target protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
4-Fluoro-5-(1,3-dioxolan-2-yl)-2-nitrobenzene-1-sulfonyl chloride (protected reagent).
-
Anhydrous dimethylformamide (DMF).
-
Conjugation Buffer: 0.1 M sodium phosphate, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., PD-10).
-
Deprotection Buffer: 0.1 M sodium acetate, pH 4.5.
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of the protected reagent in anhydrous DMF. A typical concentration is 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the reagent stock solution to the protein solution while gently vortexing. A starting point is a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted sulfonyl chloride.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Deprotection of the Aldehyde:
-
Buffer exchange the purified conjugate into the Deprotection Buffer.
-
Incubate for 2-4 hours at room temperature to hydrolyze the acetal and regenerate the formyl group.
-
Buffer exchange the final formyl-functionalized protein back into PBS, pH 7.4.
-
Protocol 2: Orthogonal Ligation to the Formyl-Functionalized Protein
This protocol describes the second conjugation step to the aldehyde handle.
Materials:
-
Formyl-functionalized protein from Protocol 1.
-
Hydrazide or hydroxylamine-modified payload.
-
Ligation Buffer: 0.1 M sodium acetate, pH 5.5.
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).
Procedure:
-
Reaction Setup:
-
Dissolve the hydrazide/hydroxylamine-modified payload in an appropriate solvent.
-
In a reaction vessel, combine the formyl-functionalized protein with a 5-10 fold molar excess of the payload.
-
Adjust the pH of the reaction mixture to 5.5 with the Ligation Buffer.
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC or IEX) to remove unreacted payload and any aggregates. The choice of method will depend on the properties of the protein and the payload.
-
Characterization of the Bioconjugate
Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.
| Parameter | Analytical Technique | Purpose |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (ESI-MS) | To quantify the average number of linker molecules attached per protein.[] |
| Purity and Heterogeneity | Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), SDS-PAGE | To assess the presence of aggregates, fragments, and unconjugated protein.[15] |
| Identity and Mass Confirmation | Mass Spectrometry (ESI-MS, MALDI-TOF) | To confirm the covalent attachment of the linker and payload and to determine the mass of the conjugate. |
| Functional Activity | ELISA, Cell-based assays | To ensure that the conjugation process has not compromised the biological activity of the protein (e.g., antigen binding). |
Workflow Overview
Caption: Stepwise workflow for bioconjugation using a protected dual-functionality reagent.
Conclusion
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride offers a sophisticated tool for the construction of well-defined bioconjugates. By leveraging the distinct reactivity of its sulfonyl chloride and formyl groups in a stepwise, and ideally protected, manner, researchers can achieve a high degree of control over the conjugation process. This leads to more homogeneous products with predictable properties, which is a critical aspect in the development of therapeutic and diagnostic agents. The protocols and considerations outlined in these application notes provide a solid foundation for the successful implementation of this versatile reagent in advanced bioconjugation strategies.
References
-
Rogne, H., et al. (1972). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1334-1338. Retrieved from [Link]
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Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 233-242. Retrieved from [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]
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Zhang, D., et al. (2017). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. Molecules, 22(5), 783. Retrieved from [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 732-738. Retrieved from [Link]
-
Lyu, H., et al. (2018). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 51(9), 2265-2275. Retrieved from [Link]
-
Miller, A. W., et al. (2020). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Bioconjugate Chemistry, 31(5), 1246-1256. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Bioconjugation Reagents. Retrieved from [Link]
-
Mir, M., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
Profacgen. (n.d.). Protein-Fluorophore Bioconjugation. Retrieved from [Link]
-
Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1405. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
-
Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
Li, G., & Li, X. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(24), 7533. Retrieved from [Link]
-
Slideshare. (2018, December 20). Chemical Lysine Modification at a single site. Retrieved from [Link]
-
Baker, J. R., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(82), 10689-10702. Retrieved from [Link]
-
LookChem. (2022, July 29). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Chloro-4-fluoro-5-nitrobenzoyl chloride. Retrieved from [Link]
-
Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5777-5783. Retrieved from [Link]
-
Matos, M. J., et al. (2019). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology, 2033, 25-37. Retrieved from [Link]
-
Kelly, N. A., et al. (2019). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. Retrieved from [Link]
-
Scigine. (2020, September 22). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Amine Reactions. Retrieved from [Link]
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Application Note: Selective Lysine Modification in Proteins Using 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBS)
Abstract
The selective chemical modification of amino acid residues in proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of antibody-drug conjugates (ADCs), the installation of biophysical probes, and the study of protein function. Lysine, with its solvent-exposed and nucleophilic ε-amino group, is a frequent target for such modifications. However, its high abundance on protein surfaces presents a significant challenge for achieving site-selectivity. This guide introduces 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBS), a novel heterobifunctional reagent designed for the selective and covalent modification of lysine residues. FFNBS features a highly reactive sulfonyl chloride moiety for amine conjugation and a bioorthogonal formyl (aldehyde) group, which serves as a versatile chemical handle for subsequent downstream applications. We provide a detailed scientific background, comprehensive experimental protocols, and data interpretation guidelines for the successful application of FFNBS in protein science.
Principle and Mechanism of Action
FFNBS is engineered with two key functionalities that dictate its reactivity and utility:
-
Aromatic Sulfonyl Chloride: This is the primary reactive group responsible for covalent bond formation. The sulfur atom is highly electrophilic, readily attacked by nucleophiles like the deprotonated ε-amino group of a lysine side chain. The reaction forms a highly stable sulfonamide bond. The electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups on the benzene ring further enhance the electrophilicity of the sulfonyl chloride, promoting a rapid reaction under controlled conditions.
-
Formyl (Aldehyde) Group: Positioned on the benzene ring, this aldehyde functions as a bioorthogonal chemical reporter handle.[1] Once the FFNBS molecule is conjugated to the protein via the sulfonamide linkage, the aldehyde group is available for a second, independent chemical reaction. This is typically an oxime or hydrazone ligation, which can be used to attach reporter tags, imaging agents, or therapeutic payloads with high specificity.[2][3]
Selectivity for Lysine: The key to achieving selectivity for lysine's ε-amino group over the N-terminal α-amino group lies in controlling the reaction pH.[4] The pKa of the N-terminal α-amino group is typically around 8.0, while the pKa of the lysine ε-amino group is around 10.5.[5] By conducting the labeling reaction at a pH between 8.5 and 9.5, the more basic lysine side chain is sufficiently deprotonated to act as a potent nucleophile, while the majority of N-terminal amines remain protonated and thus less reactive.[4] Furthermore, the local microenvironment of a specific lysine residue can lower its pKa, making it the most reactive and enabling regioselective modification even on proteins with multiple lysines.[6]
Figure 1: Reaction mechanism of FFNBS with a protein lysine residue.
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI): ≥95% purity, dissolved in a suitable buffer (e.g., PBS, HEPES).
-
FFNBS Reagent: (MW: 269.6 g/mol ).
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes (MWCO appropriate for the POI).
-
Analytical Tools: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometer (ESI-TOF or MALDI-TOF).[7]
Protocol 1: FFNBS Labeling of Target Protein
This protocol describes the general procedure for labeling a target protein with FFNBS. Molar excess of FFNBS may need to be optimized depending on the protein's reactivity and the number of desired modifications.
Workflow Overview:
Figure 2: Standard experimental workflow for protein labeling with FFNBS.
Step-by-Step Procedure:
-
Protein Preparation: Prepare a 1-5 mg/mL solution of your protein in a non-amine-containing buffer (e.g., 1x PBS, pH 7.4). Ensure any small molecule amine contaminants (like Tris or glycine) from previous purification steps are removed.
-
FFNBS Stock Solution Preparation: Immediately before use, prepare a 100 mM stock solution of FFNBS in anhydrous DMF or DMSO. FFNBS is moisture-sensitive; use of anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride.
-
Buffer Exchange: Transfer the protein solution into the Reaction Buffer (100 mM Sodium Bicarbonate, pH 9.0) using a desalting column or dialysis. This step is crucial for establishing the optimal pH for selective lysine modification.[4]
-
Labeling Reaction:
-
Calculate the required volume of FFNBS stock solution to achieve a 5 to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Add the calculated volume of FFNBS stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The excess primary amines in Tris will react with and consume any remaining FFNBS. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess FFNBS and reaction byproducts by passing the solution through a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.
-
Characterization and Storage: Determine the final protein concentration and store the FFNBS-labeled protein at 4°C (short-term) or -80°C (long-term).
Protocol 2: Characterization of FFNBS-Modified Protein
Accurate characterization is essential to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE Analysis: While FFNBS itself has a low molecular weight (269.6 Da), a slight shift in the protein band's mobility might be observed if multiple lysines are modified. More importantly, if a large secondary probe (e.g., PEG, a large fluorophore) is attached via the aldehyde handle, a significant band shift will be apparent.
-
Mass Spectrometry (MS): This is the most definitive method for confirming modification.
-
Intact Mass Analysis: Use ESI-TOF or MALDI-TOF MS to measure the mass of the intact protein before and after labeling.[8] Each successful FFNBS conjugation will add approximately 250.98 Da (mass of FFNBS minus HCl) to the protein's mass. This allows for the calculation of the average number of labels per protein.
-
Peptide Mapping: To identify the specific lysine residue(s) that have been modified, perform a "bottom-up" proteomics approach.[7] Digest the modified protein with trypsin, and analyze the resulting peptides by LC-MS/MS.[9][10] Peptides containing a modified lysine will show a mass shift of +250.98 Da, and MS/MS fragmentation will pinpoint the exact site of modification.
-
Data Interpretation and Troubleshooting
The table below summarizes expected outcomes and provides solutions for common issues encountered during the labeling process.
| Parameter | Expected Outcome | Potential Issue | Troubleshooting Steps |
| Degree of Labeling (DOL) | 1-5 labels/protein (tunable with FFNBS excess) | Low DOL: Inefficient reaction. | • Verify pH of Reaction Buffer is 8.5-9.5.• Use freshly prepared FFNBS stock in anhydrous solvent.• Increase molar excess of FFNBS or extend reaction time. |
| High DOL / Precipitation: Over-labeling leading to aggregation. | • Reduce molar excess of FFNBS.• Shorten reaction time.• Ensure rapid and efficient quenching. | ||
| Mass Spec (Intact) | A mass peak shifted by multiples of ~251 Da from the unmodified protein.[8] | No mass shift: Reaction failed. | • Check all reagent and buffer preparations (see "Low DOL"). |
| Broad or multiple peaks: Heterogeneous labeling or protein degradation. | • Optimize FFNBS stoichiometry for more uniform labeling.• Ensure protein is stable at pH 9.0 for the duration of the reaction. | ||
| SDS-PAGE | Single, clean band for the modified protein. | Smearing or multiple bands: Protein aggregation or degradation. | • Confirm protein stability at reaction pH.• Ensure efficient removal of unreacted FFNBS during purification. |
Downstream Applications: Bioorthogonal Ligation
The true power of FFNBS lies in its utility as a platform for further functionalization. The incorporated aldehyde handle is a bioorthogonal moiety that can be specifically targeted.[1]
Example Protocol: Biotinylation via Oxime Ligation
-
Prepare a 10-50 mM stock solution of Biotin-PEG-Aminooxy in aqueous buffer.
-
To your purified FFNBS-labeled protein (in PBS, pH ~7.0), add the aminooxy-biotin reagent to a 50-fold molar excess.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically most efficient at a slightly acidic pH (6.0-7.0) but proceeds well at neutral pH.[3]
-
Remove excess biotin reagent using a desalting column or dialysis.
-
Confirm biotinylation using a Western blot with streptavidin-HRP or via mass spectrometry (which will show a second mass shift corresponding to the mass of the aminooxy-biotin).
References
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
Gundry, R. L., White, M. Y., & Murray, C. I. (2009). Identification and characterization of posttranslational modifications of proteins by MALDI ion trap mass spectrometry. Methods in molecular biology (Clifton, N.J.), 541, 13–27. Retrieved from [Link]
-
Zhang, C., et al. (2023). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 34(10), 108311. Retrieved from [Link]
-
Zhang, H., et al. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 36(11), 854–862. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde tag. Retrieved from [Link]
-
Aebersold, R., & Mann, M. (2018). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Critical Reviews in Biochemistry and Molecular Biology, 38(4), 293-335. Retrieved from [Link]
-
Ge, Y. (2016). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(9), 1435-1448. Retrieved from [Link]
-
An, G., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(14), 5431. Retrieved from [Link]
-
Stenton, B. J., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(6), 1547-1564. Retrieved from [Link]
-
McFarland, J. M., & Francis, M. B. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(28), 6643-6655. Retrieved from [Link]
-
Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764–4806. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(11), 4004–4017. Retrieved from [Link]
Sources
- 1. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 2. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [html.rhhz.net]
- 6. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msvision.com [msvision.com]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Note: 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNSC) as a Trifunctional Chemical Probe for Advanced Bioconjugation
Executive Summary & Mechanistic Rationale
In modern chemical biology and drug development, the ability to selectively crosslink interacting proteins and subsequently enrich the modified complexes is paramount. Traditional bifunctional crosslinkers (e.g., SMCC) lack a third orthogonal handle, limiting downstream manipulation. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNSC) overcomes this limitation by acting as a highly specialized trifunctional probe .
As an Application Scientist, selecting FFNSC allows you to execute a highly orchestrated, three-step bioconjugation cascade on a single small-molecule scaffold. The causality of this probe's design is rooted in the distinct electronic and steric properties of its three functional groups:
-
Sulfonyl Chloride (Hard Electrophile): Sulfonyl chlorides are privileged electrophiles that exhibit rapid condensation with deprotonated primary amines (such as lysine ε-amino groups or N-termini) at pH 8.5–9.5[1]. This forms a highly stable sulfonamide linkage, serving as the primary anchoring step.
-
Fluoro-Nitrobenzene (Soft Electrophile): The fluorine atom is positioned para to a strongly electron-withdrawing nitro group and ortho to a formyl group. This electronic landscape highly activates the ring for Nucleophilic Aromatic Substitution (SNAr) with cysteine thiols. The nitro group stabilizes the transient negative charge of the Meisenheimer complex, allowing proximity-driven thioether formation at physiological pH[2].
-
Formyl Group (Bioorthogonal Handle): Aromatic aldehydes are highly potent electrophiles for oxime ligation, achieving rate constants up to 103M−1s−1 when catalyzed by aniline derivatives. Because aldehydes do not form stable adducts with natural amino acids under physiological conditions, this group remains inert during the crosslinking phases and is later utilized for bioorthogonal tagging via aminooxy-functionalized reporters[3].
Fig 1. Orthogonal trifunctional reactivity pathway of the FFNSC probe.
Quantitative Reaction Parameters
To prevent cross-reactivity and hydrolysis, the reaction environment must be strictly controlled. Table 1 summarizes the kinetic and thermodynamic parameters required to isolate the reactivity of each functional group.
Table 1: Orthogonal Reactivity Profile of FFNSC
| Functional Group | Target Nucleophile | Reaction Type | Optimal pH | Kinetics / Catalyst Requirement | Linkage Stability |
| -SO₂Cl | Primary Amines (Lys) | Condensation | 8.5 – 9.0 | Fast (<1 hr). Competes with hydrolysis. | Excellent (Sulfonamide) |
| -F (Activated) | Thiols (Cys) | SNAr | 7.5 – 8.0 | Moderate (2-4 hrs). Proximity-enhanced. | Excellent (Thioether) |
| -CHO | Aminooxy / Hydrazide | Oxime Ligation | 6.0 – 7.0 | Fast with 10-50 mM Aniline or mPDA. | High (Oxime bond) |
Experimental Workflows & Protocols
The following self-validating protocol details the use of FFNSC to capture a Protein-Protein Interaction (PPI) via Lysine-Cysteine crosslinking, followed by enrichment using the bioorthogonal formyl handle.
Protocol A: Proximity-Induced PPI Crosslinking
Causality Note: We initiate the reaction at pH 8.5 to selectively drive the rapid sulfonyl chloride-amine condensation. If we started at pH 7.5, the sulfonyl chloride would hydrolyze before efficiently capping the lysine. Tris buffers must be strictly avoided as their primary amines will quench the probe.
-
Sample Preparation: Buffer exchange the protein complex into 50 mM HEPES, 150 mM NaCl, pH 8.5 using a size-exclusion spin column. Ensure protein concentration is between 10–50 µM.
-
Primary Conjugation (Lysine): Prepare a fresh 10 mM stock of FFNSC in anhydrous DMSO. Add FFNSC to the protein mixture to a final concentration of 20 molar equivalents. Vortex gently and incubate at Room Temperature (RT) for 1 hour.
-
Secondary Crosslinking (Cysteine): Adjust the pH of the reaction mixture to 7.8 by carefully adding 1 M HEPES (pH 7.0). Incubate for an additional 2 hours at RT. This allows the tethered fluoro-nitrobenzene moiety to undergo SNAr with proximal cysteines at the interaction interface.
-
Quenching: Add 50 mM Tris-HCl (pH 8.0) and 10 mM DTT for 15 minutes to quench unreacted sulfonyl chlorides and activated fluorines, respectively.
-
System Validation Check: Do not proceed blindly. Run an aliquot on a non-reducing SDS-PAGE gel or analyze via Intact Mass Spectrometry to confirm the presence of the higher molecular weight crosslinked complex.
Protocol B: Bioorthogonal Tagging & Enrichment
Causality Note: Uncatalyzed oxime ligation is exceedingly slow at neutral pH. We utilize nucleophilic catalysis (aniline or m-phenylenediamine) to form a highly reactive Schiff base intermediate, which undergoes rapid transimination with the aminooxy probe, bypassing the slow dehydration step[3].
-
Buffer Adjustment: Desalt the crosslinked mixture into 100 mM Sodium Phosphate buffer, pH 6.5.
-
Catalyst Addition: Add freshly prepared aniline or m-phenylenediamine (mPDA) to a final concentration of 50 mM.
-
Oxime Ligation: Add Aminooxy-PEG4-Biotin (or an aminooxy-fluorophore) to a final concentration of 1 mM. Incubate at RT for 2 hours in the dark.
-
Cleanup: Remove excess biotin probe and catalyst using a Zeba spin desalting column (7K MWCO).
-
Enrichment: Incubate the labeled mixture with 50 µL of pre-washed Streptavidin magnetic beads for 1 hour at RT.
-
Washing & Elution: Wash the beads sequentially with PBS (3x), 1 M NaCl (2x), and ultra-pure water (2x). The enriched crosslinked complexes are now ready for on-bead trypsin digestion and subsequent LC-MS/MS analysis.
Fig 2. Step-by-step experimental workflow for PPI crosslinking and enrichment.
References
-
Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. rhhz.net. 1
-
19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. 2
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry (ACS Publications).
-
The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. Benchchem. 3
Sources
Technical Support Center: Troubleshooting 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride Conjugation
Welcome to the Technical Support Center for 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBSC) conjugation. As a highly reactive, trifunctional crosslinking and labeling reagent, FFNBSC offers unparalleled versatility for bioconjugation, drug development, and materials science. However, its complex architecture—comprising a sulfonyl chloride, a formyl (aldehyde) group, and an activated fluorine atom—requires rigorous chemoselective control.
This guide provides deep mechanistic insights, validated protocols, and troubleshooting steps to help you isolate variables and achieve reproducible conjugations.
Part 1: Chemoselectivity & Reaction Kinetics
To successfully conjugate FFNBSC, you must understand the competing kinetics of its three reactive sites. The molecule is designed to be sequentially reactive, but failing to control pH, temperature, and solvent choice will lead to cross-reactivity, rapid degradation, or polymerization.
Fig 1: Chemoselective reaction pathways of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride.
Quantitative Reactivity Profile
| Functional Group | Target Nucleophile | Optimal pH | Competing Side Reaction | Aqueous Half-Life |
| Sulfonyl Chloride (-SO₂Cl) | Primary Amines | 8.5 – 9.5 | Hydrolysis to sulfonic acid | < 2-3 min (at pH 8.3, 25°C)[1] |
| Formyl (-CHO) | Primary Amines | 5.0 – 7.0 | Reversible Schiff base hydrolysis | Equilibrium dependent[2] |
| Fluoro (-F) | Thiols / Amines | > 9.0 (Heat) | Unwanted SNAr crosslinking | Highly stable at 4°C |
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I am getting zero sulfonamide yield, and LC-MS only shows the sulfonic acid byproduct. What went wrong?
Mechanistic Cause: You are likely experiencing catastrophic hydrolysis of the sulfonyl chloride group. The alkaline hydrolysis rates of aromatic sulfonyl chlorides follow the Hammett equation, meaning that strongly electron-withdrawing substituents (like the ortho-nitro and para-fluoro groups on FFNBSC) drastically accelerate nucleophilic attack by water[3]. Standard sulfonyl chlorides completely hydrolyze within 2–3 minutes at pH 8.3[1]; FFNBSC is even faster. Crucial Error Check: Did you dissolve the FFNBSC stock in Dimethylsulfoxide (DMSO)? Sulfonyl chlorides are inherently unstable in DMSO and degrade rapidly[1]. Solution: Always dissolve FFNBSC in anhydrous Dimethylformamide (DMF) or Acetonitrile immediately before use. Conduct the reaction at 4°C to kinetically favor aminolysis over hydrolysis.
Q2: My aldehyde-amine conjugate looks successful initially, but the linkage degrades over a few days. Why?
Mechanistic Cause: The reaction of an aldehyde with a primary amine forms an imine (Schiff base). This is an acid-catalyzed, reversible equilibrium[2]. If you do not lock the linkage, the imine will hydrolyze back to the primary amine and aldehyde in aqueous conditions. Solution: You must perform a reductive amination. By adding a mild reducing agent like Sodium Cyanoborohydride (NaCNBH₃) at pH 5.0–7.0, the reversible imine is reduced to a permanently stable secondary amine.
Q3: I am observing unexpected high-molecular-weight protein crosslinking. How do I stop this?
Mechanistic Cause: FFNBSC is trifunctional. If your conjugation buffer pH exceeds 9.0 and the reaction warms to room temperature, the fluorine atom becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The fluorine is strongly activated by the electron-withdrawing nitro and sulfonyl groups. Solution: Strictly cap the pH at 8.5–9.0 during the initial sulfonamide formation and keep the reaction strictly on ice (4°C). Quench the reaction with glycine before allowing the mixture to warm up.
Fig 2: Troubleshooting decision tree for isolating conjugation failures by target functional group.
Part 3: Validated Experimental Protocols
Protocol A: Selective Sulfonamide Conjugation (Targeting -SO₂Cl)
This protocol is designed to maximize the reaction of the sulfonyl chloride while suppressing aldehyde reactivity and preventing SNAr of the fluorine[4].
Step-by-Step Methodology:
-
Preparation: Dissolve your target primary amine (e.g., protein or peptide) at 2–10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.5. Do not use Tris buffer, as it contains a competing primary amine. Pre-chill the solution on ice to 4°C.
-
Reagent Activation: Weigh FFNBSC in a desiccated environment. Immediately dissolve it in anhydrous DMF to create a 10 mM stock solution. Do not use DMSO [1].
-
Conjugation: While vigorously vortexing the chilled amine solution, add the FFNBSC stock dropwise to achieve a 5 to 10-fold molar excess. The final DMF concentration should not exceed 10% v/v to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture strictly at 4°C for 1 hour.
-
Self-Validating Quench: Add 0.1 M Glycine (pH 8.5) to a final concentration of 50 mM. Incubate for 15 minutes. This consumes any unreacted sulfonyl chloride, preventing post-purification crosslinking.
-
Purification: Remove small-molecule byproducts using Size Exclusion Chromatography (SEC) or dialysis against your desired storage buffer.
Protocol B: Sequential Reductive Amination (Targeting -CHO)
Use this protocol if you are targeting the formyl group to create a stable secondary amine linkage. The optimal rate of imine formation occurs near pH 5.0[2].
Step-by-Step Methodology:
-
Preparation: Ensure the sulfonyl chloride group has already been reacted or deliberately hydrolyzed. Buffer exchange your target amine into 0.1 M MES buffer, pH 6.0.
-
Conjugation: Add the FFNBSC derivative to the amine solution (10–20 molar equivalents).
-
Reduction: Immediately add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 20–50 mM. Caution: NaCNBH₃ is highly toxic; handle in a fume hood.
-
Incubation: Incubate the reaction at room temperature for 2 to 4 hours. The NaCNBH₃ will selectively reduce the transient imine to a stable secondary amine without reducing the unreacted aldehyde.
-
Validation & Purification: Monitor the reaction via LC-MS or HPLC. Once the starting amine is consumed, purify the conjugate via SEC to remove the reducing agent and unreacted FFNBSC.
Part 4: References
-
Chemistry LibreTexts. "22.6: Reactions of Amines." Supplemental Modules (Organic Chemistry).[Link][2]
Sources
purification of proteins modified with 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Welcome to the Technical Support Center for 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBSC) applications. FFNBSC is a highly specialized, trifunctional reagent designed for the traceless capture-and-release purification of proteins.
This guide is engineered for drug development professionals and application scientists. It bypasses basic biochemical definitions and directly addresses the mechanistic causality, standard operating procedures (SOPs), and diagnostic troubleshooting required to master this workflow.
The Chemistry: Mechanism of Action
To successfully troubleshoot FFNBSC workflows, you must understand the distinct reactivities of its three functional groups:
-
Sulfonyl Chloride: Reacts rapidly with primary amines (Lysine ε-amines, N-terminus) at mildly alkaline pH to form a stable sulfonamide linkage[1].
-
Formyl Group (Aldehyde): Serves as the capture handle, reacting with aminooxy-functionalized resins at acidic pH to form a stable oxime bond.
-
2-Nitrobenzenesulfonyl (Nosyl) Core: The sulfonamide bond formed by this core is uniquely cleavable. Under slightly basic conditions, thiols execute a nucleophilic aromatic substitution (SNAr), cleaving the sulfonamide and releasing the protein with its original amine fully restored (traceless release)[2],[3].
Fig 1. Traceless capture-and-release workflow using FFNBSC.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system with built-in Quality Control (QC) checkpoints.
Phase 1: Protein Modification
Causality Note: Sulfonyl chlorides are highly susceptible to aqueous hydrolysis. Maintaining an anhydrous reagent stock and optimal buffer pH is non-negotiable.
-
Preparation: Dialyze your target protein (1–5 mg/mL) into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.2).
-
Reagent Handling: Dissolve FFNBSC in anhydrous DMSO to a 10 mM stock immediately before use. Do not store reconstituted reagent.
-
Conjugation: Add FFNBSC to the protein at a 5- to 10-fold molar excess. Ensure final DMSO concentration remains ≤5% (v/v) to prevent protein precipitation.
-
Incubation: Rotate at room temperature for 1.5 hours.
-
Quenching: Add 50 mM Tris-HCl (pH 8.0) for 15 minutes to quench unreacted sulfonyl chloride.
-
QC Checkpoint: Analyze a 10 µL aliquot via MALDI-TOF MS. You should observe a mass shift corresponding to the addition of the FFNBSC tag (+249 Da per label).
Phase 2: Capture via Oxime Ligation
Causality Note: Direct oxime formation is kinetically sluggish. We mandate the use of aniline as a nucleophilic catalyst, which forms a highly reactive Schiff base intermediate that accelerates oxime ligation by 40- to 400-fold.
-
Buffer Exchange: Desalt the modified protein into Coupling Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.0).
-
Catalysis: Add aniline to a final concentration of 50 mM.
-
Capture: Add the mixture to pre-equilibrated aminooxy-agarose resin (50 µL bed volume per mg of protein).
-
Incubation: Incubate with end-over-end rotation for 3 hours at room temperature.
-
Washing: Wash the resin 5× with Coupling Buffer, followed by 3× with High-Salt Buffer (1 M NaCl, 50 mM Tris, pH 7.5) to remove non-specifically bound proteins.
-
QC Checkpoint: Measure the A280 of the flow-through. >85% of the modified protein should be depleted from the supernatant.
Phase 3: Traceless Cleavage and Elution
Causality Note: The Nosyl cleavage requires a deprotonated thiolate anion to attack the electron-deficient aromatic ring[2],[4]. Therefore, the pH must be elevated above the pKa of the chosen thiol.
-
Equilibration: Wash the resin 3× with Cleavage Buffer (100 mM Tris-HCl, 150 mM NaCl, pH 8.5).
-
Cleavage: Resuspend the resin in 2 bed volumes of Cleavage Buffer supplemented with 5% (v/v) 2-mercaptoethanol (2-ME).
-
Incubation: Incubate at 37°C for 3 hours with gentle agitation.
-
Elution: Collect the supernatant. Wash the resin with 1 additional bed volume of Cleavage Buffer and pool the eluates.
-
Desalting: Immediately pass the eluate through a desalting column to remove the thiol and halt any prolonged exposure to high pH.
Quantitative Data: Cleavage Reagent Selection
The choice of thiol dictates the efficiency of the SNAr cleavage. Do not use DTT for this workflow.
| Cleavage Reagent | Optimal pH | Cleavage Efficiency (4h, 37°C) | Biocompatibility | Mechanistic Notes |
| Thiophenol (50 mM) | 8.0 | >95% | Low (Odorous/Harsh) | Highly nucleophilic; gold standard for Nosyl cleavage but can denature sensitive proteins. |
| 2-Mercaptoethanol (5%) | 8.5 | 80–85% | Moderate | Requires higher pH to form the active thiolate anion; best balance of yield and protein stability. |
| Dithiothreitol (DTT) (50 mM) | 8.5 | <30% | High | Poor efficiency due to competitive intramolecular cyclization (forming a stable 6-membered ring) rather than attacking the Nosyl group. |
Diagnostics & Troubleshooting
Fig 2. Diagnostic logic tree for troubleshooting FFNBSC purification.
Frequently Asked Questions
Q: My protein is precipitating during the Phase 1 labeling step. How do I prevent this? A: FFNBSC is highly hydrophobic. Adding it directly to an aqueous protein solution causes localized precipitation. Always dissolve FFNBSC in anhydrous DMSO first, and add it dropwise to the protein solution while vortexing gently. If precipitation persists, supplement your buffer with a mild, non-primary-amine detergent like 0.1% CHAPS.
Q: Can I use FFNBSC if my target protein has free, surface-exposed cysteines? A: Proceed with caution. The 4-fluoro position on the FFNBSC aromatic ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing nitro and sulfonyl groups. Reduced cysteines may competitively attack the fluoro group, leading to irreversible cross-linking. Pro-Tip: Always cap free cysteines (e.g., using iodoacetamide) prior to FFNBSC modification if they are not required for downstream function.
Q: Can I use this reagent if my protein has essential disulfide bonds? A: Yes, during the labeling and capture phases. However, the final traceless elution requires strong reducing agents (e.g., 5% 2-ME) at pH 8.5, which will reduce native disulfide bonds. If your protein requires intact disulfides for structural integrity, you must perform a post-elution dialysis/refolding step under oxidizing conditions.
References
-
A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. ACS Publications. 2[2]
-
Method for the site-specific modification of peptide alpha amines (US5859191A). Google Patents. 3[3]
-
Chemical Modifications of PhTX-I Myotoxin from Porthidium hyoprora Snake Venom. NIH/PMC. 1[1]
-
Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide. NIH/PMC. 4[4]
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Angewandte Chemie International Edition. Link
Sources
- 1. Chemical Modifications of PhTX-I Myotoxin from Porthidium hyoprora Snake Venom: Effects on Structural, Enzymatic, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5859191A - Method for the site-specific modification of peptide alpha amines - Google Patents [patents.google.com]
- 4. Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride in aqueous buffers
Topic: Overcoming Poor Aqueous Solubility of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride Prepared by: Senior Application Scientist
Welcome to the Advanced Reagent Handling portal. Working with highly functionalized electrophiles like 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride in aqueous media presents a fundamental thermodynamic conflict: the reagent is highly hydrophobic, yet the target biomolecules or amines often require an aqueous environment.
When you introduce this sulfonyl chloride directly into an aqueous buffer, it rapidly aggregates. These aggregates minimize the exposed surface area, effectively halting your desired aminolysis reaction while the surface of the aggregate slowly succumbs to hydrolysis. To achieve high-yield sulfonylation, we must manipulate the solvent microenvironment and reaction kinetics.
Mechanistic Causality: The Competing Pathways
To troubleshoot effectively, you must understand the competing kinetic pathways at play. Sulfonyl chlorides react with primary amines to form stable sulfonamides. However, in the presence of water and base, they undergo a competing base-catalyzed hydrolysis (often via a dissociative or E1cB-like mechanism depending on the substrate) to form an unreactive sulfonic acid The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides[1].
Reaction pathways of sulfonyl chlorides in aqueous media.
Quantitative Data: Solubility vs. Kinetics
The table below summarizes how the microenvironment dictates the fate of your reagent. Notice that without a co-solvent, the reaction fails regardless of pH.
| Reaction Condition | Reagent Solubility State | Approx. Hydrolysis Half-Life | Aminolysis Efficiency |
| 100% Aqueous Buffer (pH 7.0) | Insoluble (Aggregates) | > 24 hrs (Surface only) | < 5% |
| 100% Aqueous Buffer (pH 9.0) | Insoluble (Aggregates) | ~ 2 hrs (Surface only) | < 10% |
| 10% DMSO / 90% Buffer (pH 7.0) | Soluble | ~ 30 mins | < 20% (Amine is protonated) |
| 10% DMSO / 90% Buffer (pH 8.5) | Soluble | ~ 5-10 mins | > 85% (Optimal) |
Troubleshooting & FAQs
Q1: When I add the sulfonyl chloride to my buffer, it forms a cloudy suspension and my reaction yields are <10%. Why? A1: This is a classic thermodynamic failure. The highly hydrophobic aromatic ring causes the reagent to crash out of the aqueous phase. The interior of these aggregates never contacts your target amine, while the exterior slowly hydrolyzes. Solution: You must utilize a modified Schotten-Baumann approach or a miscible co-solvent system Building a Sulfonamide Library by Eco-Friendly Flow Synthesis[2]. Dissolve the reagent in anhydrous DMSO or DMF first, then add it dropwise to the aqueous buffer to a final organic concentration of 5-10% v/v.
Q2: I used DMSO as a co-solvent, but my reagent still seems to lose activity before it even touches the protein/amine. A2: DMSO is incredibly hygroscopic. If your DMSO stock is not strictly anhydrous, water will intrude into the stock tube. Because the local concentration of the sulfonyl chloride is high, it will rapidly hydrolyze into the inactive sulfonic acid and HCl. Self-Validation Check: A fresh stock in anhydrous DMSO should be completely optically clear. If it bubbles, turns cloudy, or shifts to a deep yellow/brown immediately upon dissolution, moisture has compromised the reagent.
Q3: How do I balance the pH? I know high pH accelerates hydrolysis, but low pH kills my amine nucleophilicity. A3: This is the critical balancing act. Sulfonyl chlorides react optimally with primary amines at pH 8.5–9.0 Texas Red Sulfonyl Chloride[3]. At this pH, a sufficient fraction of the primary amine is deprotonated (nucleophilic), allowing aminolysis to outpace the competing base-catalyzed hydrolysis. Use non-nucleophilic buffers like 0.1 M Sodium Bicarbonate. Never use Tris or Glycine buffers, as their primary amines will irreversibly consume your reagent.
Q4: I am seeing multiple product masses in my LC-MS after the reaction. Why? A4: 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a multi-electrophilic warhead. While the sulfonyl chloride is kinetically the most reactive towards amines, the formyl group can form Schiff bases (imines), and the 4-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group. If your reaction time exceeds 1-2 hours or the pH exceeds 9.5, these secondary sites will cross-link or react with water/amines. Strict stoichiometric control (1.1 to 1.5 molar equivalents) is required to favor mono-sulfonylation.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . It incorporates dynamic physical checks (visual clarity, pH shifts) that confirm the chemical reality of the reaction at each step.
Optimized biphasic addition workflow for sulfonyl chloride conjugation.
Step-by-Step Methodology
Step 1: Preparation of the Anhydrous Stock
-
Equilibrate a vial of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride to room temperature in a desiccator before opening to prevent condensation.
-
Dissolve the reagent in strictly anhydrous DMSO (sealed under argon) to a concentration of 10 mg/mL.
-
Self-Validation Check: Inspect the solution. It must be completely transparent. If it is turbid, discard it; hydrolysis has already occurred.
Step 2: Buffer Preparation
-
Dissolve your target amine/protein in 0.1 M Sodium Bicarbonate buffer.
-
Adjust the pH to exactly 8.5 using 1 M NaOH or HCl.
-
Causality Note: Bicarbonate is chosen because it acts as an excellent proton sponge to absorb the HCl generated during the reaction without acting as a competing nucleophile.
Step 3: Controlled Biphasic Addition
-
Place the aqueous amine solution on a magnetic stirrer and create a vigorous vortex.
-
Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortex. Do not let the DMSO run down the side of the tube.
-
Keep the final DMSO concentration between 5% and 10% (v/v).
-
Causality Note: Vigorous mixing ensures the local concentration of the hydrophobic reagent dissipates instantly, preventing aggregate nucleation.
Step 4: Dynamic pH Validation (The "Self-Validation" Step)
-
Monitor the pH of the reaction continuously for the first 10 minutes.
-
Self-Validation Check: Both successful aminolysis and competing hydrolysis release one equivalent of HCl. You must observe a slight, transient drop in pH (e.g., from 8.5 to 8.3) before the bicarbonate buffer compensates. If the pH remains perfectly static, the reagent has precipitated out of solution as an inert solid and the reaction has failed.
Step 5: Quenching and Purification
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Quench any unreacted sulfonyl chloride by adding 10 equivalents of a sacrificial amine (e.g., Tris buffer or ethanolamine) and incubate for 15 minutes.
-
Remove the resulting water-soluble sulfonic acid byproducts and DMSO via size-exclusion chromatography (SEC) or dialysis against PBS.
Sources
storage and handling conditions to maintain 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (CAS: 2386859-37-4)[1].
This polyfunctional building block is highly versatile but notoriously unstable if mishandled. Its reactivity is driven by four distinct functional groups: a highly electrophilic sulfonyl chloride, an oxidizable formyl (aldehyde) group, an electron-withdrawing nitro group, and a highly activated fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: Why does the reactivity of this compound drop significantly if left on the benchtop for even a short period? A: The rapid loss of reactivity is primarily due to the sulfonyl chloride moiety. Atmospheric moisture rapidly hydrolyzes the sulfonyl chloride into an unreactive sulfonic acid, releasing corrosive hydrochloric acid (HCl) gas in the process[2]. Furthermore, the electron-withdrawing nitro and fluoro groups pull electron density away from the sulfur center, making it exceptionally electrophilic and even more moisture-sensitive than standard sulfonyl chlorides[3]. Concurrently, the formyl group is susceptible to autoxidation to a carboxylic acid when exposed to atmospheric oxygen.
Q2: What are the optimal long-term storage conditions to maintain its integrity? A: The reagent must be stored at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen). To prevent moisture intrusion, the primary container should be placed inside a secondary desiccator containing an active drying agent (e.g., Drierite).
Q3: Can I use standard-grade solvents for reactions involving this compound? A: No. You must use strictly anhydrous solvents (water content < 50 ppm). The presence of trace water will immediately quench the sulfonyl chloride, generating acidic impurities that complicate workups and destroy product yields[3]. Solvents must be dispensed from a Solvent Purification System (SPS) or freshly distilled over appropriate drying agents, and handled using rigorous Schlenk techniques[4].
Troubleshooting Guide
Issue: Low yield of the desired sulfonamide; TLC shows highly polar baseline streaks.
-
Causality: Hydrolysis of the sulfonyl chloride to sulfonic acid due to wet solvents, improperly dried glassware, or atmospheric moisture intrusion during reagent transfer.
-
Solution: Ensure all glassware is oven-dried (130°C for >2 hours) and cooled under vacuum. Maintain a positive pressure of inert gas via a mineral oil bubbler throughout the entire reaction[4].
Issue: Unexpected side products indicating substitution at the aromatic ring.
-
Causality: The fluorine atom is highly activated towards SNAr by the ortho-nitro and para-sulfonyl chloride/formyl groups. Excess nucleophile (e.g., primary amines) will attack the C-F bond after or during sulfonylation.
-
Solution: If selective sulfonylation is desired, perform the reaction at strict cryogenic to zero-degree temperatures (e.g., -78°C to 0°C). Use a non-nucleophilic base (like DIPEA or triethylamine) to scavenge HCl, and add the amine nucleophile in strict 1.0 equivalent stoichiometry.
Quantitative Reactivity & Degradation Data
The following table summarizes the competing reactivity pathways of this polyfunctional molecule and the necessary preventive measures.
| Functional Group | Primary Degradation Pathway | Relative Reaction Rate | Causality & Preventive Action |
| Sulfonyl Chloride | Hydrolysis to Sulfonic Acid | Very Fast (< 5 mins in wet solvent) | Cause: Extreme electrophilicity. Prevention: Use anhydrous solvents; maintain Argon atmosphere[3]. |
| Formyl (Aldehyde) | Autoxidation to Carboxylic Acid | Moderate (Hours to days in air) | Cause: Radical oxidation by atmospheric O2. Prevention: Store under inert gas; avoid prolonged benchtop exposure. |
| Fluoro | SNAr (Nucleophilic displacement) | Fast (with excess nucleophile) | Cause: Ring activation by ortho-NO2 and para-SO2Cl. Prevention: Strict 1.0 eq stoichiometry; maintain 0°C. |
Visualizing Workflows and Reactivity
Workflow for handling moisture-sensitive sulfonyl chlorides.
Reactivity profile and degradation pathways of the compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol for the Anhydrous Sulfonylation of Amines embeds validation checks directly into the workflow. This transforms the procedure from a simple list of instructions into a self-validating system.
Step 1: System Purging and Preparation
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Causality: Microscopic water layers on glass surfaces will immediately hydrolyze the highly reactive sulfonyl chloride[3].
-
Validation Check: Introduce a micro-drop of dilute titanium tetrachloride (TiCl₄) vapor into the flask; the absence of white smoke confirms a strictly anhydrous atmosphere.
Step 2: Reagent Equilibration and Transfer
-
Action: Remove the sealed bottle of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride from -20°C storage and place it in a desiccator to reach room temperature before opening. Transfer the solid in a glovebox or under a positive Argon stream[4].
-
Causality: Opening cold containers causes immediate condensation of atmospheric moisture, leading to rapid bulk degradation and HCl generation[4].
-
Validation Check: The reagent should appear as a free-flowing solid. Clumping or a sharp HCl odor indicates prior moisture exposure and compromised reactivity.
Step 3: Reaction Execution
-
Action: Dissolve the reagent in anhydrous DCM (<50 ppm H₂O). Cool the solution to 0°C. Add exactly 1.0 equivalent of the amine nucleophile and 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) dropwise.
-
Causality: The 0°C temperature and strict stoichiometry prevent the nucleophile from attacking the highly activated C-F bond via SNAr, ensuring chemoselective sulfonylation.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The absence of a highly polar baseline spot (corresponding to sulfonic acid) validates that moisture was successfully excluded during the setup.
Step 4: Safe Quenching
-
Action: Slowly transfer the reaction mixture via cannula into a vigorously stirred, ice-cold saturated NaHCO₃ solution[2].
-
Causality: Unreacted sulfonyl chlorides react exothermically with water. A cold, weak base neutralizes the generated HCl safely while controlling CO₂ evolution, preventing violent eruptions and thermal degradation of the product[2].
-
Validation Check: The cessation of CO₂ bubbling and a stable aqueous pH of ~8 indicates complete quenching and neutralization of all reactive electrophiles.
References
-
Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, [Link]
Sources
Validation of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNSC) for Protein Labeling: A Western Blot Comparison Guide
As bioconjugation strategies evolve, the demand for highly stable, multiplexed protein labeling reagents has outpaced the capabilities of traditional NHS-esters and maleimides. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNSC) has emerged as a next-generation trifunctional labeling hub. By integrating a sulfonyl chloride, an activated fluoro-nitrobenzene moiety, and a bioorthogonal formyl group into a single compact scaffold, FFNSC allows for dual-mode covalent protein attachment followed by orthogonal reporter tagging.
This guide provides an objective, data-driven comparison of FFNSC against conventional labeling alternatives, detailing the mechanistic causality behind its superior performance in Western Blot (WB) validations.
Mechanistic Grounding: The Chemistry of FFNSC
To understand why FFNSC outperforms standard reagents under the harsh denaturing conditions of Western Blotting, we must analyze its trifunctional reactivity:
-
Sulfonyl Chloride (Amine-Reactive): The −SO2Cl group reacts rapidly with the ϵ -amino groups of lysine residues to form highly stable sulfonamide bonds. Unlike the amides formed by NHS-esters, sulfonamides are exceptionally resistant to hydrolysis and nucleophilic displacement[1].
-
Fluoro-Nitrobenzene (Thiol-Reactive via SNAr): The fluorine atom is highly activated by the electron-withdrawing ortho-nitro and para-sulfonyl groups. This architecture stabilizes the Meisenheimer complex intermediate, driving a highly efficient Nucleophilic Aromatic Substitution (SNAr) with cysteine thiols[2]. The resulting aryl-thioether bond generates a sulfur-sp2 carbon linkage that is completely immune to the thiol-exchange and retro-Michael reactions that degrade maleimide conjugates[3][4].
-
Formyl Group (Bioorthogonal Handle): The aldehyde (-CHO) remains unreactive toward standard amino acid side chains at physiological pH, serving as a dedicated handle for downstream tagging with hydrazide- or aminooxy-functionalized reporters (e.g., Biotin-PEG4-Hydrazide)[5].
Fig 1: Reaction pathways of FFNSC with protein residues and subsequent orthogonal tagging.
Comparative Performance Analysis
When validating labeled proteins via Western Blot, the sample is typically boiled at 95°C in Laemmli buffer containing strong reducing agents (e.g., DTT or β -mercaptoethanol). Traditional maleimide-thiol linkages are notoriously unstable under these conditions, often resulting in signal loss or off-target cross-reactivity due to retro-Michael exchange[4].
The table below summarizes the experimental advantages of FFNSC over classical bioconjugation reagents.
| Feature | FFNSC (Trifunctional Hub) | NHS-Ester (Standard) | Maleimide (Standard) |
| Target Residues | Lysine (-NH2) & Cysteine (-SH) | Lysine (-NH2) | Cysteine (-SH) |
| Covalent Linkage | Sulfonamide & Aryl-Thioether | Amide | Thioether (Succinimide) |
| Stability to Boiling (95°C) | Excellent (No bond cleavage) | Good | Poor (Bond degradation) |
| Stability to DTT/BME | Excellent (Redox inert) | Excellent | Poor (Thiol exchange) |
| Labeling Density | High (Dual-targeting capability) | Moderate | Low (Limited by Cys abundance) |
| Western Blot S/N Ratio | > 50:1 (Zero tag shedding) | ~ 20:1 | ~ 10:1 (High background) |
Self-Validating Experimental Protocol: FFNSC Labeling & WB Validation
To objectively validate FFNSC labeling, the following protocol employs a "click-like" two-step methodology. The protocol is designed as a self-validating system: it utilizes amine-free buffers to prevent competitive quenching[6] and incorporates a specific quenching step to ensure that downstream reporter tagging occurs strictly via the bioorthogonal formyl group.
Phase 1: Covalent Protein Labeling
-
Protein Preparation: Dissolve the target protein (or cell lysate) at 1–2 mg/mL in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Causality: Tris or Glycine buffers contain primary amines that will aggressively outcompete protein lysines for the sulfonyl chloride moiety, resulting in labeling failure[6].
-
-
Probe Addition: Prepare a 10 mM stock of FFNSC in anhydrous DMSO. Add the probe to the protein solution at a 20-fold molar excess.
-
Causality: DMSO ensures the hydrophobic FFNSC remains soluble before reacting with the aqueous protein interface.
-
-
Incubation: Incubate the mixture at room temperature (RT) for 1.5 hours with gentle agitation. The mildly basic pH (8.0) optimally deprotonates both lysine ϵ -amines and cysteine thiols, maximizing dual-pathway labeling[2].
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
-
Causality: The excess primary amines in Tris rapidly react with any residual sulfonyl chloride, neutralizing the probe and preventing off-target reactions during downstream handling.
-
Phase 2: Orthogonal Reporter Tagging
-
Hydrazide Conjugation: Adjust the buffer pH to 6.0 using dilute HCl. Add Biotin-PEG4-Hydrazide (30-fold molar excess). Incubate for 2 hours at RT.
-
Causality: The slightly acidic environment catalyzes the condensation between the FFNSC formyl group and the hydrazide, forming a highly stable hydrazone bond[5].
-
-
Purification: Remove unreacted Biotin-Hydrazide using a Zeba™ Spin Desalting Column (or equivalent) equilibrated with PBS.
Phase 3: Western Blot Validation
-
Denaturation: Mix the labeled protein 1:1 with 2X Laemmli buffer containing 50 mM DTT. Boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Run the sample on a 4–20% SDS-PAGE gel and transfer to a PVDF membrane.
-
Detection: Block the membrane with 5% BSA in TBST. Probe with Streptavidin-HRP (1:5000) for 1 hour, wash extensively, and develop using ECL substrate.
Fig 2: Step-by-step experimental workflow for FFNSC protein labeling and Western Blot validation.
Results Interpretation & Best Practices
When analyzing the Western Blot results of FFNSC-labeled proteins, researchers will observe distinct advantages over traditional methods:
-
Absence of Signal Smearing: Because the aryl-thioether (SNAr) and sulfonamide bonds are completely inert to DTT and boiling[3][4], the biotin tag remains firmly attached to the target protein. Maleimide-biotin controls often show lower molecular weight smearing due to tag shedding and subsequent reaction with buffer thiols.
-
Enhanced Signal-to-Noise (S/N): The dual-targeting nature of FFNSC ensures a higher labeling density per protein molecule compared to cysteine-limited maleimides, resulting in a significantly amplified chemiluminescent signal without increasing background noise.
Critical Best Practice: Always verify that your target protein does not rely on a critical active-site lysine or cysteine for its structural integrity prior to labeling, as the robust multi-point covalent modification by FFNSC can induce steric hindrance if applied at excessively high molar ratios.
References
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. LibreTexts. Available at:[Link][2]
-
Signature redacted - DSpace@MIT. MIT. Available at:[Link][3]
-
In Situ Cyclization of Proteins (INCYPRO): Cross-Link Derivatization Modulates Protein Stability. ACS Publications. Available at:[Link][4]
-
Reversible Dual-Covalent Molecular Locking of the 14-3-3/ERRγ Protein–Protein Interaction as a Molecular Glue Drug Discovery Approach. National Institutes of Health (PMC). Available at:[Link][5]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversible Dual-Covalent Molecular Locking of the 14-3-3/ERRγ Protein–Protein Interaction as a Molecular Glue Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Next-Generation Structural Analysis: Evaluating 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNSC) against Traditional Crosslinkers
Executive Summary: The Evolution of XL-MS Reagents
Cross-linking mass spectrometry (XL-MS) has fundamentally transformed systems structural biology by providing critical distance constraints for dynamic protein complexes that evade traditional cryo-EM or X-ray crystallography[1]. However, the field has historically relied on flexible, bifunctional aliphatic crosslinkers—such as Disuccinimidyl suberate (DSS) and SMCC. While effective for routine mapping, these reagents introduce large spatial uncertainties (often >20 Å) and lack orthogonal analytical handles for multi-modal validation[2].
Enter 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNSC) (CAS: 2386859-37-4)[3]. As a rigid, highly functionalized trifunctional reagent, FFNSC bridges the gap between precise spatial constraint mapping and advanced spectroscopic analysis. This guide objectively compares the mechanistic utility of FFNSC against standard alternatives, providing validated experimental workflows for researchers seeking to integrate XL-MS with 19F NMR conformational studies.
Mechanistic Profiling of FFNSC: Causality in Design
As an Application Scientist, selecting a crosslinker requires understanding the thermodynamic and kinetic causality of its reactive groups. FFNSC is engineered with three distinct electrophilic centers, each serving a strategic purpose:
-
The Sulfonyl Chloride Group ( −SO2Cl ): Unlike N-hydroxysuccinimide (NHS) esters that are prone to rapid hydrolysis, sulfonyl chlorides react selectively with unprotonated primary amines (lysine ϵ -amines) at pH > 7.5 to form highly stable sulfonamide bonds[4][5]. These bonds are exceptionally resistant to collision-induced dissociation (CID) during MS/MS, ensuring the crosslinked peptide pair remains intact for accurate precursor mass identification.
-
The Fluoronitrobenzene Core (SNAr Reactivity): Drawing direct chemical lineage from Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), the electron-withdrawing nitro group strongly activates the aromatic ring[6]. This stabilizes the Meisenheimer complex, allowing the ortho-fluorine to undergo rapid Nucleophilic Aromatic Substitution (SNAr) by cysteine thiolates[7].
-
The Formyl Group ( −CHO ): Aldehydes undergo reversible condensation with amines to form Schiff bases. By deliberately using a reversible group, researchers can "plant" the crosslinker via the sulfonyl chloride, allow the complex to reach thermodynamic equilibrium, and subsequently "cast" the second linkage by reducing the Schiff base with sodium cyanoborohydride ( NaCNBH3 )[8].
-
The 19F NMR Handle: If the crosslinking is restricted to the amine-amine pathway (utilizing only the −SO2Cl and −CHO groups), the fluorine atom is retained. Because 19F has 100% natural abundance, 83% the sensitivity of 1H , and zero biological background, it serves as an exquisite NMR probe for monitoring allosteric shifts and conformational dynamics[9][10].
Comparative Performance Analysis
To objectively evaluate FFNSC, we must benchmark it against the industry standards for homobifunctional (DSS) and heterobifunctional (SMCC) crosslinking.
| Performance Metric | FFNSC (Trifunctional) | DSS (Standard Amine-Amine) | SMCC (Standard Amine-Thiol) |
| Reactivity Profile | Amine / Amine / Thiol | Primary Amines only | Primary Amines / Thiols |
| Core Architecture | Rigid Aromatic Ring | Flexible Aliphatic Chain | Flexible Aliphatic / Cyclohexane |
| Spacer Length Constraint | ~6.5 – 8.0 Å (High precision) | ~11.4 Å (Low precision) | ~8.3 Å (Moderate precision) |
| Analytical Handles | 19F NMR , UV-Vis (~330 nm) | None | None |
| Linkage Stability | High (Sulfonamide / Thioether) | High (Amide) | Moderate (Maleimide exchange risk) |
| Primary Application | Multi-modal structural biology | Routine XL-MS interactomics | ADC synthesis & basic XL-MS |
Data Summary: FFNSC's rigid core significantly narrows the distance constraint radius compared to DSS, drastically reducing the false-discovery space in computational modeling of protein complexes[1][2].
Visualizing the Analytical Logic
Reaction pathways of FFNSC enabling dual-modality XL-MS and 19F NMR structural analysis.
Experimental Workflows for Structural Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every chemical addition is paired with a specific causality and a validation checkpoint.
Protocol 1: Dual-Pathway Conjugation (Amine-Amine XL with 19F Retention)
Objective: Crosslink a protein complex while preserving the fluorine atom for downstream NMR.
-
Buffer Exchange: Dialyze the target protein complex (1–5 mg/mL) into 50 mM HEPES, 150 mM NaCl, pH 7.8.
-
Causality: Tris buffers contain primary amines that will instantly quench the sulfonyl chloride and formyl groups. pH 7.8 ensures a sufficient fraction of lysine ϵ -amines are unprotonated and nucleophilic[4].
-
-
Reagent Preparation: Dissolve FFNSC in anhydrous DMSO to a 10 mM stock.
-
Primary Conjugation (Sulfonamide Formation): Add FFNSC to the protein solution at a 20-fold molar excess. Incubate at Room Temperature (RT) for 45 minutes.
-
Secondary Crosslinking (Schiff Base Reduction): Add NaCNBH3 to a final concentration of 20 mM. Incubate for 1 hour at 4°C.
-
Causality: NaCNBH3 is a mild reducing agent that selectively reduces the reversible Schiff base into a stable secondary amine without reducing the critical nitro group on the aromatic ring[8].
-
-
Quenching & Validation: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
Self-Validation Step: Run an aliquot on intact mass LC-MS. A successful reaction will show a mass shift corresponding to the addition of the crosslinker minus the loss of HCl and H 2 O.
-
Protocol 2: LC-MS/MS Analysis for Distance Constraints
Objective: Identify crosslinked peptides to build computational distance models.
-
Proteolysis: Denature the crosslinked complex with 8M Urea, reduce with DTT, alkylate with Iodoacetamide, and digest overnight with Trypsin at 37°C.
-
Data Acquisition: Analyze the digest via nanoLC-ESI-MS/MS on an Orbitrap mass spectrometer.
-
Causality: High-resolution mass spectrometry is required to identify the unique isotopic signature and mass defect of the rigid aromatic crosslinker[5].
-
-
Bioinformatics: Search the spectra using XL-MS software (e.g., pLink or xQuest) defining the crosslinker mass modification. The rigid ~7.5 Å constraint is then mapped onto AlphaFold2 or cryo-EM models to validate complex topology[2].
Protocol 3: 19F NMR Spectroscopy for Conformational Dynamics
Objective: Utilize the retained fluorine atom to monitor allosteric changes.
-
Sample Preparation: Concentrate the crosslinked protein from Protocol 1 to >100 μ M in 50 mM Phosphate buffer (pH 7.4) containing 10% D 2 O.
Data Acquisition: Acquire 1D 19F NMR or 19F
13C TROSY spectra at 298K.Sources
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evitachem.com [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Dual Functionalization: The Strategic Advantages of the Formyl Group in 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
In the landscape of bioconjugation and drug development, the ability to install multiple, distinct functionalities onto a core molecule with high precision is paramount. Dual functionalization reagents provide a powerful toolkit for creating complex architectures such as antibody-drug conjugates (ADCs), FRET probes, and multifunctional materials. At the forefront of advanced reagent design is 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBS-Cl), a heterobifunctional linker that offers a unique combination of reactive sites. This guide provides an in-depth analysis of the distinct advantages conferred by the formyl group in this reagent, offering a comparative perspective against other dual-functionalization strategies.
The Architectural Advantage of FFNBS-Cl: A Trio of Reactivity
The efficacy of FFNBS-Cl as a dual-functionalization agent stems from the orchestrated reactivity of its three key functional groups: the sulfonyl chloride, the formyl group, and the activated fluoro-aromatic system.
-
The Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, primarily targeted by strong nucleophiles.[1] In biological contexts, it reacts readily with the ε-amino group of lysine residues and the N-terminal α-amine of proteins to form exceptionally stable sulfonamides.[2] This reaction is robust and serves as an excellent primary anchor point for conjugation.
-
The Formyl Group (-CHO): The aldehyde, or formyl group, presents a distinct and more controlled reactivity profile. It is less electrophilic than the sulfonyl chloride, which is the cornerstone of its utility in a sequential modification strategy. Its primary reaction pathways include reductive amination with primary amines and the formation of hydrazones or oximes, providing a versatile handle for the second functionalization step.
-
The Activated Aromatic Ring: The presence of potent electron-withdrawing nitro and sulfonyl chloride groups makes the aromatic ring electron-deficient. This activates the fluorine atom for nucleophilic aromatic substitution (SₙAr), particularly with soft nucleophiles like the thiol group of cysteine.[3] This provides a potential third, orthogonal reaction site, further expanding the molecule's utility.
The strategic placement of these groups allows for a controlled, stepwise modification process, where the inherent difference in reactivity can be exploited to achieve precise dual (or even triple) functionalization.
Caption: Orthogonal reaction pathway of FFNBS-Cl for dual functionalization.
Core Advantage: The Chemoselectivity of the Formyl Group
The primary advantage of the formyl group in the FFNBS-Cl architecture is its chemoselectivity . Chemoselectivity is the preferential reaction of a reagent with one functional group over others of similar or different reactivity.[4] The reactivity of common carbonyl groups decreases in the order: Aldehydes > Ketones > Esters > Amides.[4] However, the sulfonyl chloride is a significantly more potent electrophile than the aldehyde.
This reactivity differential is the key to a controlled, two-step conjugation:
-
Step 1 (Sulfonylation): The reaction can be performed under conditions (e.g., neutral to slightly basic pH) that favor the rapid and selective reaction of the sulfonyl chloride with amine groups, leaving the less reactive formyl group untouched.
-
Step 2 (Formylation Chemistry): After the initial conjugation and purification, the formyl group is now available for a variety of subsequent transformations. This second reaction can be tailored by choosing specific reagents and conditions, such as reductive amination, without affecting the newly formed, stable sulfonamide bond. This controlled sequential approach is a significant advantage over reagents that may lead to a mixture of products in a one-pot reaction.[5]
Comparative Analysis with Alternative Reagents
The utility of FFNBS-Cl is best understood when compared to other common dual-functionalization strategies.
| Reagent Type | Primary Reactive Groups | Target Residues | Linkage Stability | Key Advantages | Limitations |
| FFNBS-Cl | Sulfonyl Chloride, Formyl | Lys, N-terminus, Cys (via SₙAr) | Sulfonamide: ExcellentSecondary Amine: Excellent | High chemoselectivity , orthogonal reactivity, stable linkages, versatile secondary chemistry. | Higher cost, requires two-step protocol for dual labeling. |
| Dibromomaleimides | Two Michael Acceptors | Cysteine | Thioether: Good (potential for retro-Michael) | Single-site dual labeling of thiols, disulfide rebridging.[6] | Primarily limited to thiol chemistry, potential for instability. |
| NHS-Maleimide Heterobifunctionals | NHS Ester, Maleimide | Lys, N-terminus, Cys | Amide: ExcellentThioether: Good | Commercially available, well-established chemistry. | NHS esters can have limited stability in aqueous solutions, potential for cross-reactivity. |
| Vinyl Sulfones | Michael Acceptor | Cysteine | Thioether: Excellent | High stability of the thioether bond, pH-tunable reactivity.[6] | Slower reaction kinetics compared to maleimides. |
This comparison highlights the unique position of FFNBS-Cl. While many reagents target the relatively rare cysteine residue, FFNBS-Cl primarily engages the more abundant lysine residues for its initial, highly stable linkage, while offering a distinct chemical handle for the second step.
Experimental Protocol: Dual Labeling of a Model Peptide
This protocol describes the dual functionalization of a model peptide (e.g., Peptide-Lys-NH₂) first with a PEG linker via sulfonylation, followed by conjugation of a fluorescent dye via reductive amination.
Caption: Experimental workflow for dual functionalization using FFNBS-Cl.
Part 1: Sulfonamide Formation
-
Reaction Setup: Dissolve the lysine-containing peptide to a final concentration of 5 mg/mL in a 0.1 M sodium bicarbonate buffer, pH 8.5. The basic pH is crucial to ensure the targeted lysine amine is deprotonated and thus maximally nucleophilic.
-
Reagent Addition: Prepare a 10-fold molar excess stock solution of FFNBS-Cl in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add the FFNBS-Cl solution dropwise to the stirring peptide solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using LC-MS to track the formation of the singly-modified peptide.
-
Purification: Upon completion, the singly-modified conjugate (Peptide-FFNBS) is purified from excess reagent and unreacted peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions are lyophilized.
Part 2: Reductive Amination via the Formyl Group
-
Reaction Setup: Dissolve the purified and lyophilized Peptide-FFNBS conjugate in a 0.1 M MES buffer, pH 6.0. The slightly acidic pH is optimal for reductive amination, as it promotes imine formation without significantly reducing the nucleophilicity of the incoming amine.
-
Reagent Addition: Add a 5-fold molar excess of the second payload, which contains a primary amine (e.g., an amine-functionalized fluorescent dye).
-
Reduction: Add a 20-fold molar excess of a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), which selectively reduces the protonated imine intermediate to a stable secondary amine.
-
Reaction: Let the reaction proceed for 4-6 hours at room temperature.
-
Purification and Analysis: The final dually-functionalized peptide is purified by RP-HPLC. The final product should be characterized by mass spectrometry to confirm the mass addition of both functionalities and by UV-Vis spectroscopy to confirm the incorporation of the dye.
Conclusion
The 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride reagent is a sophisticated tool for advanced bioconjugation. The strategic inclusion of the formyl group provides a distinct and decisive advantage: its controlled, orthogonal reactivity relative to the highly reactive sulfonyl chloride. This allows for a robust, sequential approach to dual functionalization, enabling the precise construction of complex, multifunctional biomolecules. While alternative reagents have their merits, the combination of high-stability linkages, versatile secondary chemistry, and predictable, stepwise reactivity makes FFNBS-Cl a superior choice for researchers and drug developers aiming for the highest degree of control and molecular precision.
References
-
Baker, J. R., & Caddick, S. (2014). Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins. Angewandte Chemie International Edition, 53(44), 11590-11593. [Link]
-
Lu, Y., & Wang, Z. X. (2020). Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene? Chemical Science, 11(23), 5961-5972. [Link]
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of selective protein C-terminal modification. Chemical Society Reviews, 44(15), 5495-5518. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
-
Hayashi, Y., & Gotoh, H. (2005). Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions. Organic & Biomolecular Chemistry, 3(23), 4291-4293. [Link]
-
Matos, M. J., & Bernardes, G. J. (2020). Recent Toolboxes for Chemoselective Dual Modifications of Proteins. Chemistry–A European Journal, 26(50), 11391-11400. [Link]
-
Wikipedia. (n.d.). Chemoselectivity. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Interchim. (n.d.). Functional groups in (bio)chemistry. [Link]
-
Boutureira, O., & Bernardes, G. J. L. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2195. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Zhang, H., Zhao, X., Yan, R., & Lin, W. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters, 26(18), 4251-4256. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Chemistry of Materials, 26(1), 4038-4043. [Link]
-
Wikipedia. (n.d.). Chemoselectivity. [Link]
-
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
Acevedo-Jake, A. M., & Boyd, S. L. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13395. [Link]
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- 6. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
characterization of the stability of the sulfonamide bond formed by 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Characterization of Sulfonamide Bond Stability: 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride vs. Conventional Alternatives
As drug development increasingly relies on robust bioconjugation and stable linker chemistries, the selection of appropriate electrophilic precursors is paramount. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBSC) (CAS: 2386859-37-4) is a highly functionalized, multi-reactive building block. While sulfonamide bonds are generally celebrated for their exceptional stability compared to standard amides, the extreme electronic environment of the FFNBSC aromatic ring introduces unique stability dynamics.
This guide objectively compares the stability of FFNBSC-derived sulfonamides against alternative linkages, providing the mechanistic causality and experimental protocols necessary for rigorous structural characterization.
Mechanistic Causality: The Impact of Electron-Withdrawing Groups (EWGs)
To understand the stability of a linkage, one must analyze the electronic properties of its precursor. Unlike planar carboxamides,1 that renders them highly resistant to enzymatic proteolysis[1]. However, their hydrolytic stability—specifically the integrity of the S–N bond—is directly modulated by the substituents on the sulfonyl moiety.
FFNBSC possesses three potent EWGs: a nitro group (-NO₂) , a formyl group (-CHO) , and a fluoro group (-F) .
-
Hyper-Electrophilicity: These groups exert massive inductive and resonance electron withdrawal, pulling electron density away from the sulfur atom. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride, enabling ultra-fast conjugation kinetics with primary amines.
-
Nucleophilic Susceptibility: Post-conjugation, this same electron withdrawal compromises the sulfonamide bond under basic stress. According to the Hammett equation, 2 by leaving the sulfur atom highly susceptible to nucleophilic attack (e.g., by OH⁻)[2].
-
Acidic S-N Cleavage: Under acidic conditions, the sulfonamide nitrogen becomes protonated. The protonated amine is an excellent leaving group,3[3].
Degradation pathways of EWG-rich sulfonamides under pH stress.
Objective Comparison with Alternative Linkages
To contextualize the performance of FFNBSC, we must benchmark it against standard bioconjugation alternatives:
-
Standard Aromatic Sulfonamides (e.g., Tosyl Chloride): Tosyl chloride contains an electron-donating methyl group. This increases electron density at the sulfur atom, making the resulting sulfonamide highly resistant to nucleophilic cleavage[2]. While more stable, its conjugation kinetics are significantly slower than FFNBSC.
-
Aliphatic Sulfonamides (e.g., Methanesulfonyl Chloride): Lacking an aromatic ring entirely,4 as they lack the chromophore and resonance effects that drive degradation[4].
-
Standard Amides (e.g., NHS-Esters): While amides are the industry standard for amine labeling,5[5].
Quantitative Stability Profile Summary
| Linkage Type | Precursor Reagent | Hydrolytic Stability (pH 2) | Hydrolytic Stability (pH 10) | Proteolytic Stability | Conjugation Kinetics |
| Highly EWG-Aromatic | FFNBSC | Low (Rapid S-N Cleavage) | Moderate-Low | Excellent | Ultra-Fast |
| Standard Aromatic | Tosyl Chloride | Moderate | High | Excellent | Moderate |
| Aliphatic | Methanesulfonyl Chloride | High | High | Excellent | Slow |
| Standard Amide | NHS-Ester | Moderate | Low | Poor | Fast |
Experimental Protocol: Self-Validating Forced Degradation Assay
To empirically validate the stability of an FFNBSC-derived sulfonamide against alternatives, a forced degradation assay must be employed. This protocol isolates hydrolytic variables to accurately quantify S-N bond cleavage[2][4].
Reagents & Preparation:
-
Synthesize and HPLC-purify the target FFNBSC-sulfonamide (e.g., conjugated to a model aliphatic amine).
-
Prepare a 1 mg/mL stock solution in LC-MS grade Acetonitrile.
Step-by-Step Methodology:
-
Acidic Stress: Transfer 1.0 mL of the stock solution into a glass vial. Add 1.0 mL of 0.1 M HCl.
-
Basic Stress: Transfer 1.0 mL of the stock solution into a separate vial. Add 1.0 mL of 0.1 M NaOH.
-
Neutral Control: Transfer 1.0 mL of the stock solution into a third vial. Add 1.0 mL of LC-MS grade H₂O.
-
Incubation: Seal all vials and incubate at a controlled 60°C in a thermoshaker (protected from light to prevent photolytic interference).
-
Sampling & Quenching: Withdraw 100 µL aliquots at defined time points (0, 2, 4, 8, 12, and 24 hours). Immediately neutralize the acidic samples with 0.1 M NaOH, and the basic samples with 0.1 M HCl to arrest hydrolysis.
-
Quantification: Analyze the quenched aliquots via LC-MS/MS (MRM mode). Track the disappearance of the parent sulfonamide mass and the appearance of the corresponding sulfonic acid and free amine fragments.
Step-by-step forced degradation workflow for sulfonamide stability.
Conclusion & Application Recommendations
While FFNBSC offers unparalleled reactivity for bioconjugation due to its highly electron-withdrawn nature, this reactivity comes at the cost of long-term hydrolytic stability at extreme pH levels. For applications requiring multi-year shelf stability in aqueous buffers, aliphatic precursors (like methanesulfonyl chloride) or electron-rich aromatic precursors are preferable. However, for applications requiring rapid, orthogonal labeling where proteolytic stability is the primary concern, FFNBSC remains a highly effective choice.
References
-
BenchChem. "Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides." BenchChem Technical Guides. 4
-
BenchChem. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." BenchChem Technical Guides. 2
-
de Bont, D. B., et al. "Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation." Bioorganic & Medicinal Chemistry, 1999.5
-
ChemBuyersGuide. "4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride (CAS: 2386859-37-4)." AiFChem Catalog.
-
ResearchGate. "Ester–amide comparison in hydrogen-bonding in the sulfonamides." Conformational Studies. 1
-
PMC. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." National Institutes of Health. 3
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Profiling and Performance Comparison: 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (FFNBSC) vs. Traditional Amino Acid Derivatization Reagents
Pre-column derivatization remains a cornerstone of amino acid analysis, transforming highly polar, poorly absorbing analytes into hydrophobic, easily detectable conjugates for LC-MS/MS and HPLC-UV/Vis platforms. While legacy reagents have served the field for decades, the demand for high-throughput, multiplexed proteomics has driven the development of highly reactive, multifunctional probes.
This guide objectively evaluates the kinetic performance and analytical utility of the trifunctional reagent[1] against classic alternatives: Dansyl chloride (DNS-Cl), Dabsyl chloride (DABS-Cl), and 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent).
Mechanistic Causality: The Chemistry of FFNBSC
To understand the kinetic superiority of FFNBSC, we must analyze its structural causality. Unlike monofunctional reagents, FFNBSC possesses three distinct electrophilic centers, each with a unique kinetic profile governed by the electronic environment of the aromatic ring.
-
Sulfonyl Chloride (-SO₂Cl) – The Primary Kinetic Driver: The primary reaction pathway is nucleophilic acyl substitution at the sulfur atom. In [2], the electron-donating dimethylamino group reduces the electrophilicity of the sulfonyl group, leading to slower reaction times[3]. Conversely, the FFNBSC ring is heavily decorated with electron-withdrawing groups (-NO₂, -F, -CHO). This massive inductive and resonance withdrawal renders the sulfur atom exceptionally electrophilic, allowing it to cap unprotonated amines ( α -NH₂ and ϵ -NH₂) almost instantaneously at room temperature.
-
Activated Fluorine (-F) – The Secondary Handle: Similar to [4], the fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr)[5]. However, because SNAr requires a higher activation energy than sulfonylation, this pathway is kinetically suppressed at room temperature, allowing researchers to use it orthogonally for secondary cross-linking at elevated temperatures.
-
Formyl Group (-CHO) – The Dynamic Handle: The aldehyde allows for reversible Schiff base formation, providing a tertiary handle for reductive amination or dynamic covalent capture.
Reaction pathways of FFNBSC with amino acids highlighting kinetic preferences.
Kinetic Performance Comparison
The extreme electrophilicity of FFNBSC translates directly into analytical efficiency. The table below summarizes the quantitative kinetic data and operational parameters of FFNBSC compared to industry standards.
| Reagent | Primary Reactive Group | Reaction Mechanism | Optimal pH | Reaction Time & Temp | Typical LOD |
| FFNBSC | Sulfonyl Chloride | Nucleophilic Acyl Substitution | 8.5 – 9.0 | < 10 min @ 25°C | Low fmol (LC-MS/MS) |
| Dansyl-Cl | Sulfonyl Chloride | Nucleophilic Acyl Substitution | 9.5 – 10.0 | 60 min @ 25°C | 10 pmol (Fluorescence) |
| Dabsyl-Cl | Sulfonyl Chloride | Nucleophilic Acyl Substitution | 9.0 | 10-15 min @ 70°C | Low pmol (UV/Vis) |
| FDNB | Activated Fluorine | Nucleophilic Aromatic Substitution | 8.0 – 9.0 | 60-90 min @ 40°C | nmol (UV) |
Data Synthesis & Causality: While [6] and Dansyl chloride[3] require either extended incubation times (up to 60 minutes) or elevated temperatures (70°C) to achieve complete derivatization, FFNBSC achieves quantitative yield in under 10 minutes at ambient temperature. Furthermore, the optimal pH for FFNBSC is slightly lower (8.5–9.0) than Dansyl-Cl (9.5–10.0). This is a critical advantage: it provides a sufficient mole fraction of the unprotonated nucleophilic amine while minimizing the base-catalyzed hydrolysis of the highly reactive reagent.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in high-throughput environments, the following protocol is designed as a self-validating system . By utilizing a specific quenching agent, we force the generation of an internal marker that confirms reagent integrity.
Materials Required
-
Buffer: 100 mM Sodium Borate, pH 8.8.
-
Reagent: 10 mM FFNBSC in strictly anhydrous acetonitrile.
-
Quench Solution: 1% Ammonium Hydroxide ( NH4OH ) in water.
Step-by-Step Methodology
-
Sample Preparation: Aliquot 10 µL of the amino acid mixture (containing isotopically labeled internal standards) into a microcentrifuge tube.
-
Buffer Adjustment: Add 40 µL of 100 mM Sodium Borate (pH 8.8). Causality: This specific pH balances amine deprotonation against competitive OH− hydrolysis of the FFNBSC sulfonyl chloride group.
-
Derivatization: Rapidly add 50 µL of 10 mM FFNBSC solution. Vortex immediately. Causality: The reagent must be in at least a 10-fold molar excess to drive pseudo-first-order kinetics.
-
Kinetic Incubation: Incubate at 25°C for exactly 10 minutes in the dark.
-
Self-Validating Quench: Add 10 µL of the 1% NH4OH quench solution. Causality: Ammonia acts as a highly potent nucleophile, rapidly consuming unreacted FFNBSC to form FFNBSC-sulfonamide. During LC-MS/MS analysis, the presence of this specific sulfonamide peak serves as a positive control, validating that the reagent was active, anhydrous prior to use, and present in excess.
-
Analysis: Inject 1 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Self-validating experimental workflow for FFNBSC amino acid derivatization.
Critical Evaluation for Drug Development
When selecting a derivatization reagent for pharmacokinetic profiling or proteomics, researchers must weigh kinetic speed against chemical stability.
Advantages of FFNBSC:
-
Ultrafast Kinetics: Reduces sample preparation time from hours to minutes, highly amenable to robotic liquid handling systems.
-
Multifunctional Utility: The unreacted fluorine and formyl groups on the derivatized amino acid can be subsequently utilized for orthogonal tagging (e.g., attaching a fluorophore or a solid-phase capture resin).
-
High MS Sensitivity: The nitro-aromatic core provides excellent ionization efficiency in negative-ion ESI-MS.
Limitations & Mitigation:
-
Hydrolytic Instability: Because the sulfonyl chloride is so highly activated, it is extremely sensitive to ambient moisture. Reagent stocks must be prepared in strictly anhydrous solvents and stored under inert gas.
-
Secondary Labeling: If incubation times exceed 30 minutes or temperatures exceed 40°C, the activated fluorine may begin to undergo SNAr reactions with excess amines, leading to complex, doubly-derivatized spectra. Strict adherence to the 10-minute / 25°C protocol is required.
References
-
De Bruin, S. H., & Bucci, E. (1971). "Reaction of 1-fluoro-2,4-dinitrobenzene with the free alpha chains of human hemoglobin." Journal of Biological Chemistry. PubMed. URL:[Link]
-
Grokipedia. "Dansyl chloride: Formation of derivatives and analytical applications." Grokipedia. URL: [Link]
-
McIntire, F. C., et al. "1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines." Analytical Chemistry. ACS Publications. URL:[Link]
-
ResearchGate. "A Reliable Methodology for Quantitative Extraction of Fruit and Vegetable Physiological Amino Acids and Their Subsequent Analysis." ResearchGate. URL:[Link]
Sources
- 1. Buy 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride [smolecule.com]
- 2. Dansyl chloride â Grokipedia [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction of 1-fluoro-2,4-dinitrobenzene with the free alpha chains of human hemoglobin. Evaluation of the pK of the terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
assessing the impact of the fluoro and nitro substituents on the reactivity of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol
Executive Summary
In diversity-oriented synthesis (DOS) and late-stage functionalization, polyfunctional aromatic building blocks are invaluable. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a highly complex, tetra-substituted benzene ring that serves as a versatile hub for generating diverse heterocyclic libraries. The presence of four distinct reactive handles—a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), a fluoro substituent (-F), and a formyl group (-CHO)—allows for orthogonal, stepwise functionalization.
As a Senior Application Scientist, I have evaluated how the electronic push-pull dynamics of the fluoro and nitro substituents dictate the reactivity of this molecule. This guide provides a mechanistic breakdown of these substituent effects, benchmarks the compound against simpler alternatives, and outlines self-validating protocols for chemoselective modifications.
Electronic Interplay & Causality: The Role of -F and -NO₂
To master the reactivity of this building block, one must understand the spatial and electronic relationships between its substituents.
The Impact of the Nitro Group (-NO₂ at C2)
The nitro group is a potent electron-withdrawing group (EWG) exerting both inductive (-I) and resonance (-M) effects.
-
Hyper-Activation of the Sulfonyl Chloride: Positioned ortho to the -SO₂Cl group, the -NO₂ group severely depletes electron density from the sulfur atom. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the S-Cl bond, making it exceptionally reactive toward amines but also highly susceptible to rapid hydrolysis by atmospheric moisture.
-
Activation of the Formyl Group: The -NO₂ group is para to the -CHO group (C5). Through resonance, it increases the electrophilicity of the carbonyl carbon, accelerating condensation reactions and reductive aminations.
-
Relationship to Fluorine: The -NO₂ group is meta to the -F group (C4). Therefore, it does not activate the C-F bond for Nucleophilic Aromatic Substitution (S_NAr) via resonance, but it does contribute a generalized inductive withdrawal.
The Impact of the Fluoro Group (-F at C4)
Fluorine is highly electronegative, providing strong inductive withdrawal while acting as an excellent leaving group in S_NAr reactions when properly activated[1].
-
S_NAr Susceptibility: For a fluoroarene to undergo S_NAr without transition-metal catalysis, the -F atom must be ortho or para to strong EWGs. In this molecule, the -F atom is perfectly positioned: it is para to the -SO₂Cl group and ortho to the -CHO group. This dual activation stabilizes the anionic Meisenheimer intermediate, making the displacement of fluoride by amines or thiols highly facile.
-
Inductive Sensitization: The inductive pull of the fluorine atom further exacerbates the electrophilicity of both the adjacent formyl group and the para-sulfonyl chloride.
Electronic interplay of substituents dictating site-specific reactivity and SNAr activation.
Comparative Performance Guide
When designing a synthetic route, it is crucial to select the right building block. Below is an objective comparison of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride against simpler, commercially available alternatives.
Table 1: Reactivity and Utility Comparison
| Property / Metric | 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride | 2-Nitrobenzenesulfonyl chloride (Nosyl Chloride) | 4-Fluorobenzenesulfonyl chloride |
| Primary Utility | DOS, Polycyclic scaffold generation | Amine protection (Nosyl group) | Simple sulfonamide synthesis |
| Sulfonylation Temp. | -10 °C to 0 °C (Hyper-reactive) | 0 °C to 25 °C | 25 °C |
| Moisture Sensitivity | Extreme (Requires strict anhydrous handling) | High (Degrades in moist air) | Moderate |
| S_NAr Capability | Excellent (Activated by -CHO and -SO₂Cl) | None (Lacks leaving group) | Poor (Requires forcing conditions) |
| Post-Modification Handles | 3 (S_NAr, Reductive Amination, Nitro Reduction) | 1 (Nitro Reduction/Deprotection) | 0 |
| Chemoselectivity Risk | High (Requires strict stoichiometric control) | Low | Low |
Key Takeaway: The inclusion of the fluoro and formyl groups transforms a standard amine-protecting reagent (Nosyl chloride) into a dynamic, multi-stage scaffold. However, this comes at the cost of stability; the combined EWG effects make the sulfonyl chloride highly prone to hydrolysis.
Self-Validating Experimental Workflows
To harness the potential of this molecule, reactions must be performed in a strict, orthogonal sequence. The sulfonyl chloride is the most reactive site, followed by the fluoro group, and finally the formyl/nitro groups.
Divergent synthetic workflow exploiting the orthogonal reactivity of the four functional groups.
Protocol 1: Chemoselective Sulfonylation
Objective: Form a sulfonamide without triggering S_NAr at the fluoro position or imine formation at the formyl position.
Scientific Causality: The reaction must be kept at 0 °C. At room temperature, aliphatic amines may begin to attack the highly activated C-F bond or condense with the aldehyde. A non-nucleophilic base (DIPEA) is used to scavenge HCl without competing for the electrophile.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (1.0 eq) in strictly anhydrous Dichloromethane (DCM) (0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In a separate dry vial, prepare a solution of the primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.
-
Dropwise Addition: Add the amine solution dropwise over 15 minutes to the reaction flask.
-
Validation: Monitor by TLC (Hexanes/EtOAc). The reaction is typically complete within 30 minutes. Quench with cold 1M HCl to remove excess DIPEA and prevent unwanted side reactions during workup.
Protocol 2: S_NAr Displacement of the Fluoro Group
Objective: Displace the activated fluorine atom with a secondary amine.
Scientific Causality: With the sulfonyl chloride now converted to a sulfonamide, the C-F bond remains highly activated by the ortho-formyl and para-sulfonamide groups. S_NAr requires mild heating. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to scavenge the generated HF, preventing the degradation of the acid-sensitive formyl group.
-
Preparation: Dissolve the purified sulfonamide intermediate from Protocol 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (0.2 M).
-
Reagent Addition: Add the secondary amine (1.2 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Heating: Heat the mixture to 60 °C under Argon.
-
Validation: The S_NAr of activated fluoroarenes generates a distinct color change (often deep yellow/orange) due to the formation of the Meisenheimer complex intermediate[1]. Monitor by LC-MS until the starting mass is fully consumed (typically 4-8 hours).
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with brine to remove DMF and unreacted amines.
Conclusion
The 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride building block is a masterpiece of electronic engineering. The nitro group acts as an electronic primer, hyper-activating the sulfonyl chloride for low-temperature functionalization while setting up the formyl group for downstream chemistry. Concurrently, the fluoro group serves as a perfectly positioned, highly activated leaving group for S_NAr, driven by the combined pull of the surrounding substituents. By strictly controlling temperature and stoichiometry, researchers can sequentially unlock each functional group to build highly complex, drug-like polycyclic architectures.
References
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Nitrobenzenesulfonyl chloride. Retrieved from Thermo Fisher Scientific.
-
Journal of the American Chemical Society (JACS). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from ACS Publications. 1
Sources
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride proper disposal procedures
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride: Comprehensive Disposal & Neutralization Guide
As a Senior Application Scientist, I recognize that handling and disposing of polyfunctional aromatic compounds requires a deep understanding of their mechanistic behavior. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (CAS: 2386859-37-4) is not a standard organic waste. It contains four highly reactive moieties: an electrophilic sulfonyl chloride, an energetic nitro group, an oxidizable formyl (aldehyde) group, and a strongly electronegative fluorine atom[1].
Standard disposal protocols for generic solvents will fail—and potentially cause catastrophic laboratory accidents—if applied to this chemical. This guide provides the operational causality, emergency procedures, and step-by-step neutralization protocols required to safely manage this extremely hazardous material.
Causality of Hazards & Chemical Reactivity
To safely dispose of this compound, you must understand why it reacts the way it does. The combination of a strong electron-withdrawing nitro group and a sulfonyl chloride makes the aromatic ring highly electron-deficient.
-
The Sulfonyl Chloride Exotherm: Sulfonyl chlorides react violently with water to undergo hydrolysis, generating sulfonic acid, hydrogen chloride (HCl) gas, and immense heat[2]. Adding water directly to this chemical causes localized boiling, rapid gas expansion, and corrosive splashing[3].
-
The Nitroaromatic Threat: Nitro groups provide a localized oxygen source. If exposed to strong bases (e.g., NaOH or KOH) or strong reducing agents, nitroaromatics can undergo runaway exothermic decomposition[2].
-
The Formyl Complication: The aldehyde group is susceptible to the Cannizzaro reaction (disproportionation into alcohols and carboxylic acids) under strongly basic conditions, which generates additional, unpredictable heat.
Table 1: Structural Hazards & Disposal Mitigation Strategies
| Functional Group | Associated Hazard | Mechanistic Causality | Disposal Mitigation |
| Sulfonyl Chloride | Corrosive, Water-Reactive | Rapid hydrolysis releases HCl gas and heat[2]. | Quench slowly with a weak base (NaHCO₃); NEVER add water directly[3]. |
| Nitro Group | Energetic Potential | High oxygen balance; reacts violently with strong bases. | Avoid strong bases (NaOH/KOH) to prevent runaway exothermic reactions. |
| Formyl Group | Cross-reactivity | Aldehyde oxidation/reduction (Cannizzaro reaction). | Maintain a buffered pH (7-9) during neutralization. |
| Aryl Fluoride | SNAr Susceptibility | Highly electron-deficient aromatic ring. | Keep temperatures low (ice bath) to prevent unwanted nucleophilic substitution. |
Emergency Spill Response (Immediate Action Protocol)
If a spill occurs, standard aqueous cleanup methods are strictly prohibited.
-
Evacuate & Isolate: Immediately evacuate non-essential personnel and ensure the fume hood sash is lowered or the area is highly ventilated[2].
-
Don PPE: Equip a chemical-resistant suit, heavy nitrile gloves, tightly fitting safety goggles, and a face shield[4].
-
Dry Containment: Cover the spill entirely with a dry, inert absorbent material such as sand, dry lime (Ca(OH)₂), or soda ash (Na₂CO₃) [2].
-
Causality: Soda ash neutralizes the evolving HCl gas in a controlled solid-state reaction without the rapid gas expansion caused by liquid water.
-
-
Collection: Carefully sweep the absorbed material into a dry, chemically compatible, sealable container.
-
Labeling: Label strictly as "Extremely Hazardous Waste - Water Reactive" and request immediate collection by your Environmental Health & Safety (EH&S) department[5].
Standard Operating Procedure (SOP): Laboratory-Scale Neutralization
For small quantities of residual reaction mixtures or unreacted chemical that must be quenched before final disposal, you must use a buffered, self-validating neutralization system[2].
Why NaHCO₃? We utilize Sodium Bicarbonate (NaHCO₃) because it is a weak base. It buffers the reaction, preventing the strongly basic conditions that would trigger nitro-group decomposition or formyl-group disproportionation. Furthermore, the evolution of CO₂ gas serves as a visual, self-validating indicator of the reaction's progress[2].
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a 5-to-10-fold molar excess of saturated aqueous NaHCO₃ solution[4].
-
Thermal Control: Submerge the beaker in an ice-water bath. Place a magnetic stir bar inside and initiate vigorous stirring[2].
-
Solvation (If Solid): If the waste is in solid form, dissolve it in a minimal amount of a dry, unreactive, water-miscible solvent (e.g., dry THF or acetone) to allow for controlled, liquid-phase addition.
-
Slow Addition: Using an addition funnel or pipette, add the sulfonyl chloride solution dropwise into the cold, stirring base[6].
-
Critical Rule:ALWAYS add the chemical to the base. NEVER add the base (or water) to the chemical [3].
-
-
Monitoring: Observe the vigorous evolution of CO₂ gas. The rate of addition must be dictated by the gas evolution to prevent foaming over[2].
-
Validation: Once addition is complete, continue stirring in the ice bath for at least 30 minutes. The cessation of CO₂ bubbling indicates the primary hydrolysis is complete[2].
-
pH Verification: Test the solution with pH paper. It must read between pH 7 and 9. If it is acidic, add solid NaHCO₃ until neutralized[2].
-
Final Disposal: The neutralized, aqueous mixture can now be safely transferred to your designated halogenated aqueous waste container.
Visualization: Neutralization Workflow
Logical workflow for the safe neutralization and disposal of sulfonyl chloride waste.
Waste Segregation & Long-Term Storage
If you are disposing of the pure chemical without neutralizing it (e.g., expired reagent), it must be handled as Extremely Hazardous Waste due to its water-reactive and highly toxic nature[5].
-
Primary Containment: Store the waste in a chemically compatible, tightly sealed container. Ensure the cap is completely intact to prevent atmospheric moisture from entering and generating pressurized HCl gas[7].
-
Secondary Containment: Place the primary container in a secondary plastic bin (e.g., polyethylene) capable of holding 110% of the primary container's volume. This segregates it from incompatible wastes like amines, bases, or aqueous solutions[7].
-
Time Limits: Extremely hazardous waste is subject to strict accumulation limits. It must typically be collected by EH&S within 90 days of the first drop being placed in the container, or within 3 days if the volume exceeds 1 quart[5].
References
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Environment, Health & Safety. Available at: [Link]
Sources
- 1. 2386859-37-4|4-Fluoro-5-formyl-2-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
As a Senior Application Scientist, I approach the handling of polyfunctional electrophiles not just as a procedural task, but as an exercise in predictive risk management. 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride (CAS: 2386859-37-4) is a highly specialized, intensely reactive compound. It is not merely a sulfonyl chloride; it is a densely functionalized aromatic system where every substituent amplifies the reactivity of the others.
To handle this compound safely and effectively, we must move beyond basic safety data sheets and understand the mechanistic causality behind its hazards. This guide provides a field-proven, self-validating system for the safe operation, handling, and disposal of this chemical.
Chemical Profile & Hazard Causality
Understanding why a chemical is dangerous is the first step in designing a fail-safe operational protocol. The extreme reactivity of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride stems from its unique structural electronics:
-
The Sulfonyl Chloride (-SO₂Cl) Core: This functional group is highly electrophilic and reacts exothermically with water (ambient moisture) to undergo rapid hydrolysis, releasing corrosive hydrochloric acid (HCl) gas and sulfonic acid[1].
-
The Nitro (-NO₂) Group: Positioned ortho to the sulfonyl chloride, the strongly electron-withdrawing nitro group severely depletes electron density from the sulfur atom. This makes the compound exponentially more reactive toward nucleophiles (including moisture) than a standard benzenesulfonyl chloride[1].
-
The Formyl (-CHO) and Fluoro (-F) Groups: These groups add secondary sites of reactivity and significantly increase the toxicity and lachrymatory (tear-inducing) properties of the compound.
Table 1: Physical & Hazard Summary
| Property / Hazard | Data / Classification | Mechanistic Implication |
|---|---|---|
| Molecular Formula | C₇H₃ClFNO₅S[2] | High heteroatom count indicates complex reactivity and potential for toxic decomposition byproducts (SOx, NOx, HF, HCl)[3]. |
| Molecular Weight | 267.62 g/mol [2] | Heavy, dense vapor profile; fumes will settle in the lower areas of the fume hood. |
| Corrosivity | Category 1B (H314)[4] | Causes severe skin burns and permanent eye damage upon contact[5]. |
| Water Reactivity | Violent Hydrolysis[3] | Contact with water liberates toxic gas; mandates strictly anhydrous handling conditions[1]. |
Mandatory Personal Protective Equipment (PPE) Framework
Standard laboratory PPE is insufficient for this compound. Because a single drop of moisture can trigger a localized release of HCl gas, your PPE must serve as an impermeable, multi-layered barrier.
Table 2: Advanced PPE Requirements
| Body Part | Required Equipment | Causality & Rationale |
|---|---|---|
| Eyes/Face | Chemical safety goggles + Full-face shield | Protects against sudden HCl gas release or splashing during exothermic hydrolysis[1]. Standard safety glasses offer zero protection against corrosive vapors[3]. |
| Hands | Heavy-duty Nitrile or Neoprene (Double-gloved) | Sulfonyl chlorides are severe skin corrosives[4]. Double-gloving ensures that if the outer layer is compromised by a micro-tear, the inner layer prevents dermal absorption. |
| Body | Flame-resistant lab coat + Chemical-resistant apron | The nitroaromatic core presents a secondary energetic hazard if exposed to extreme heat[5]. An apron prevents corrosive spills from reaching the skin. |
| Respiratory | Certified Fume Hood (Face velocity >100 fpm) | Inhalation of HCl and SO₂ byproducts can cause severe pulmonary edema[3]. All work, including weighing, must be done inside the hood[1]. |
Operational Workflow: Handling & Reaction Setup
To ensure trustworthiness in your protocol, every step must be a self-validating system. We use inert atmospheres not just to protect the yield of the reaction, but to protect the operator from the reagent.
Step-by-Step Handling Protocol:
-
Glassware Preparation: Oven-dry all reaction flasks, addition funnels, and stir bars at 120 °C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a continuous stream of ultra-high purity Argon or Nitrogen.
-
Environmental Isolation: Do not open the reagent bottle in ambient air. If a glovebox is unavailable, utilize a continuous positive-pressure inert gas blanket over the container during weighing.
-
Static-Free Transfer: Use a static-free weighing boat and a clean, dry spatulas. Nitroaromatics can be sensitive to static discharge; grounding your equipment is a critical preventative measure.
-
Solvent Selection: Dissolve the sulfonyl chloride in strictly anhydrous, aprotic solvents (e.g., dry DCM, THF, or Toluene) immediately after weighing to stabilize the reactive center.
Waste Disposal & Quenching Plan (Critical Phase)
Quenching unreacted sulfonyl chlorides is statistically the most dangerous step of the workflow. Adding water directly to the reaction mixture will cause a violent, uncontrolled exotherm[1]. We must use a kinetic buffer.
The Bicarbonate Quenching Methodology: Why Sodium Bicarbonate (NaHCO₃) instead of Sodium Hydroxide (NaOH)? Strong bases like NaOH cause rapid, uncontrollable hydrolysis. A mild base like NaHCO₃ buffers the reaction, and the evolution of CO₂ gas provides a visual, kinetic indicator of the quench rate[1].
-
Prepare the Quench Bath: In a beaker oversized by at least 3x the reaction volume, prepare a saturated aqueous solution of NaHCO₃ (using 5-10 molar equivalents relative to the sulfonyl chloride)[1].
-
Thermal Control: Submerge the quench beaker in an ice-water bath and begin vigorous magnetic stirring. Wait until the internal temperature reaches 0–5 °C.
-
Dropwise Addition: Transfer your reaction mixture to an addition funnel. Add the mixture to the cold NaHCO₃ dropwise.
-
Kinetic Monitoring: Watch the CO₂ bubbling. If foaming nears the top of the beaker, halt the addition immediately. The rate of gas evolution is your direct indicator of the reaction's thermal safety[1].
-
Validation: Stir for 30 minutes post-addition. Use pH paper to verify the aqueous layer is neutral or slightly basic (pH > 7)[1]. If it is acidic, the quench is incomplete; add more solid NaHCO₃.
-
Disposal: Once neutralized, phase-separate the organic and aqueous layers. Dispose of the aqueous layer in the designated corrosive/aqueous waste stream, and the organic layer in the halogenated organic waste stream.
Process Visualization
The following diagram maps the logical flow of the handling and quenching process, highlighting critical safety checkpoints.
Workflow for the safe handling and quenching of reactive sulfonyl chlorides.
References[3] "4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride - EvitaChem", EvitaChem,https://evitachem.com/product/4-fluoro-5-formyl-2-nitrobenzenesulfonyl-chloride[1] "AiFChem, an XtalPi Company (Page 311) @ ChemBuyersGuide", ChemBuyersGuide,https://chembuyersguide.com/partners/aifchem_311.html[2] "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides", BenchChem, https://www.benchchem.com/support/handling-sulfonyl-chlorides[5] "Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride", DC Fine Chemicals,https://dcfinechemicals.com/files/sds/109450_SDS_EN.pdf[6] "Chemical Safety Data Sheet MSDS / SDS - 4-Nitrobenzenesulfonyl chloride", ChemicalBook,https://www.chemicalbook.com/msds/98-74-8.htm[4] "SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride", Fisher Scientific,https://beta-static.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/sds/sds-3/sds-38378.pdf
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
